ethyl 2-methylcyclopropane-1-carboxylate
Description
The exact mass of the compound Ethyl 2-methylcyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYSLVLBKXDZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943175 | |
| Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20913-25-1 | |
| Record name | Ethyl 2-methylcyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20913-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020913251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-Methylcyclopropane-1-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methylcyclopropane-1-carboxylate is a valuable synthetic intermediate characterized by a strained three-membered ring, a methyl substituent, and an ethyl ester functional group. This unique structural combination imparts specific reactivity, making it a significant building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on detailed experimental protocols and its role in drug development.
Physicochemical Properties
This compound is a colorless liquid with a fruity odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 20913-25-1 | |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | |
| Boiling Point | 75 °C at 11 mmHg | |
| Density | 1.006 g/cm³ | |
| Refractive Index | 1.448 | |
| Flash Point | 42.2 °C | |
| Vapor Pressure | 3.65 mmHg at 25 °C |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The expected characteristic signals are presented below.
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in ppm: ~4.1 (q, 2H, OCH₂CH₃), ~1.2 (t, 3H, OCH₂CH₃), ~1.1-1.8 (m, 4H, cyclopropyl protons), ~1.1 (d, 3H, CH₃). The cis and trans isomers will show distinct coupling constants and chemical shifts for the cyclopropyl protons. |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~173 (C=O), ~60 (OCH₂), ~15-25 (cyclopropyl carbons and CH₃), ~14 (OCH₂CH₃). |
| Infrared (IR) | Characteristic absorption bands (cm⁻¹): ~1730 (C=O stretch of the ester), ~3000-2850 (C-H stretch), ~1200-1000 (C-O stretch). |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 83) or the entire ester group (-COOC₂H₅, m/z = 55). |
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the cyclopropanation of an appropriate α,β-unsaturated ester, namely ethyl crotonate. The Simmons-Smith reaction and its modifications are the most widely employed procedures for this transformation.
General Synthesis Scheme: Simmons-Smith Reaction
The Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of this compound, ethyl crotonate (which exists as E and Z isomers) is used as the starting material. The reaction proceeds as a concerted addition of a methylene group across the double bond.
Caption: General scheme for the synthesis of this compound via the Simmons-Smith reaction.
Detailed Experimental Protocol: Furukawa Modification
A common and effective modification of the Simmons-Smith reaction, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) instead of the zinc-copper couple, often leading to higher yields and better reproducibility.
Materials:
-
Ethyl crotonate
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl crotonate (1 equivalent) in anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Diethylzinc solution (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. Following this, diiodomethane (1.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound as a mixture of cis and trans diastereomers.
ethyl 2-methylcyclopropane-1-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-Methylcyclopropane-1-carboxylate for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the rational incorporation of unique structural motifs is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. Among these, cyclopropane derivatives have garnered significant attention as valuable bioisosteres and rigid scaffolds. The inherent ring strain and unique electronic properties of the cyclopropane ring can impart favorable characteristics to drug candidates, such as increased metabolic stability, improved binding affinity, and enhanced potency.[1][2][3] this compound is a key intermediate, serving as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4][5] This guide provides a technical overview of its molecular properties, a detailed experimental protocol for its synthesis, and a workflow for its preparation and purification.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [4][6][7] |
| Molecular Weight | 128.17 g/mol | [4][6][8] |
| CAS Number | 20913-25-1 | [4][6] |
| Appearance | Colorless liquid | [4][7] |
| Boiling Point | 151.5 °C | [9] |
| LogP | 1.20550 | [4] |
| IUPAC Name | This compound | [6] |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This section details a representative methodology for the synthesis of this compound from 2-methylcyclopropanecarboxylic acid and ethanol, a common and scalable laboratory procedure.
Objective: To synthesize this compound through the acid-catalyzed esterification of 2-methylcyclopropanecarboxylic acid.
Materials:
-
2-methylcyclopropanecarboxylic acid
-
Absolute ethanol (200 proof, anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1.0 mole equivalent of 2-methylcyclopropanecarboxylic acid with 5.0 mole equivalents of absolute ethanol.
-
Acid Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid mass) to the flask. The addition should be done carefully as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine (saturated NaCl solution).
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a gateway to novel cyclopropane-containing compounds. The unique structural and electronic properties of the cyclopropane moiety can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The straightforward synthesis via Fischer esterification makes it an accessible intermediate for researchers in drug development. This guide provides the foundational technical information required for the effective utilization of this compound in the synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 20913-25-1 | Benchchem [benchchem.com]
- 6. This compound | CAS 20913-25-1 [matrix-fine-chemicals.com]
- 7. chembk.com [chembk.com]
- 8. 2-Ethyl-2-methylcyclopropane-1-carboxylic acid | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 20913-25-1 | VAA91325 [biosynth.com]
Spectroscopic Profile of Ethyl 2-Methylcyclopropane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-methylcyclopropane-1-carboxylate, a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a key resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The chemical shifts are indicative of the electronic environment of each proton.
| Assignment | Chemical Shift (δ) in ppm |
| A | 4.110 |
| B | 1.37 |
| C | 1.32 |
| D | 1.255 |
| E | 1.16 |
| F | 1.108 |
| G | 0.658 |
| Data sourced from ChemicalBook.[1] |
¹³C NMR (Carbon-13) NMR Data
Due to the limited public availability of the experimental ¹³C NMR spectrum for this compound, the following table provides predicted chemical shifts based on analogous structures and typical values for the functional groups present.
| Assignment | Predicted Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | ~173 |
| Methylene (-OCH₂CH₃) | ~60 |
| Methine (cyclopropyl CH) | ~22 |
| Methine (cyclopropyl CH) | ~18 |
| Methylene (cyclopropyl CH₂) | ~15 |
| Methyl (-OCH₂CH₃) | ~14 |
| Methyl (cyclopropyl-CH₃) | ~12 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~2980 | C-H stretch (alkane) | Strong |
| ~1730 | C=O stretch (ester) | Strong |
| ~1180 | C-O stretch (ester) | Strong |
| ~1030 | C-O stretch (ester) | Strong |
| ~1020 | Cyclopropane ring vibration | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass-to-charge ratios (m/z) of the parent ion and its fragments are key identifiers.[1]
| m/z | Relative Intensity (%) |
| 27.0 | 18.7 |
| 29.0 | 47.6 |
| 39.0 | 13.3 |
| 41.0 | 8.3 |
| 43.0 | 9.6 |
| 45.0 | 13.9 |
| 53.0 | 8.2 |
| 54.0 | 13.9 |
| 55.0 | 81.1 |
| 56.0 | 16.6 |
| 73.0 | 9.4 |
| 82.0 | 16.2 |
| 83.0 | 94.3 |
| 99.0 | 8.3 |
| 100.0 | 100.0 |
| 101.0 | 32.8 |
| Data sourced from ChemicalBook.[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Parameters :
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
Nuclei : ¹H and ¹³C.
-
Temperature : Standard room temperature (e.g., 298 K).
-
¹H NMR :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : As a neat liquid, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Parameters (FTIR) :
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Acquisition : A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
-
Gas Chromatography (GC) Parameters :
-
Column : A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Mass Range : 40-400 amu.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern is then compared with known fragmentation rules for esters and cyclopropane-containing compounds to aid in structural elucidation.
Visualized Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Stereoisomers of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methylcyclopropane-1-carboxylate, a key structural motif in various biologically active molecules and synthetic intermediates, possesses a rich stereochemistry that significantly influences its physical properties and biological interactions. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the four stereoisomers of this compound. Detailed experimental protocols for diastereoselective synthesis and chiral resolution are presented, alongside a compilation of available quantitative data. Furthermore, this guide employs visualizations to elucidate the relationships between the stereoisomers and the logical workflows for their separation, serving as a valuable resource for researchers in organic synthesis and drug development.
Introduction
The cyclopropane ring is a fundamental structural unit in a multitude of natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart specific conformational constraints and reactivity to molecules. When substituted, as in the case of this compound, the cyclopropane ring gives rise to stereoisomerism, which can have profound effects on a molecule's biological activity. This ester exists as four distinct stereoisomers: a pair of cis enantiomers, (1R,2S) and (1S,2R), and a pair of trans enantiomers, (1R,2R) and (1S,2S). The precise control and characterization of these stereoisomers are paramount in the development of stereochemically pure active pharmaceutical ingredients (APIs).
This guide details the common synthetic strategies to access the diastereomeric cis and trans mixtures, followed by established methodologies for the resolution of the enantiomers. It aims to provide researchers with the necessary theoretical background and practical protocols to effectively work with these valuable chiral building blocks.
Stereochemical Landscape
The stereoisomers of this compound arise from the two stereocenters at the C1 and C2 positions of the cyclopropane ring. The relative orientation of the methyl and carboxylate groups defines the diastereomers (cis or trans), while the absolute configuration at each stereocenter defines the enantiomers.
Navigating the Synthesis and Procurement of Ethyl 2-Methylcyclopropane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for ethyl 2-methylcyclopropane-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a clear presentation of key data to facilitate informed decision-making in the laboratory and during procurement.
Commercial Availability
This compound is readily available for research and development purposes from a variety of chemical suppliers. Key identifiers for this compound are:
-
CAS Number: 20913-25-1
-
Molecular Formula: C₇H₁₂O₂
-
Molecular Weight: 128.17 g/mol
The compound is typically offered in various quantities, from milligrams to kilograms, to accommodate the needs of both small-scale research and larger development projects. When sourcing this material, it is advisable to request a certificate of analysis to confirm the purity and specifications of the product.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Website | Notes |
| Biosynth | --INVALID-LINK-- | Offers the compound for pharmaceutical testing and as a reference standard. |
| Matrix Fine Chemicals | --INVALID-LINK-- | Supplies small and large quantities. |
| Benchchem | --INVALID-LINK-- | Provides the compound for research use. |
| Laibo Chem (via Orion Cientific) | --INVALID-LINK-- | Available in smaller package sizes. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The data presented below has been compiled from various sources, and some variation in reported values exists, which is common for chemical data.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 128.17 g/mol | Multiple sources |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 151.5 °C (at 760 mmHg) | [2] |
| 75 °C (at 11 mmHg) | [3] | |
| Density | 1.006 g/cm³ | [4] |
| ~1.0195 g/cm³ (estimate) | [5] | |
| Refractive Index | 1.448 | [4] |
| ~1.480 (estimate) | [5] | |
| Flash Point | 42.2 °C | [4] |
Synthetic Methodologies
The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary and most effective routes are the Fischer-Speier esterification of the corresponding carboxylic acid and the rhodium-catalyzed cyclopropanation of an appropriate alkene.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of 2-methylcyclopropanecarboxylic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.
Caption: Fischer-Speier Esterification Pathway.
Detailed Experimental Protocol: Fischer-Speier Esterification
-
Materials:
-
2-methylcyclopropanecarboxylic acid (1.0 eq)
-
Anhydrous ethanol (10-20 eq, serving as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylcyclopropanecarboxylic acid and anhydrous ethanol.
-
Carefully add the concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the pure ester.
-
Rhodium-Catalyzed Cyclopropanation
This method involves the reaction of an alkene (propene in this case) with an ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate dimer. This reaction proceeds via a rhodium carbene intermediate and is often highly stereoselective.
Caption: Rhodium-Catalyzed Cyclopropanation Pathway.
Detailed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄, catalytic amount, e.g., 0.1-1 mol%)
-
Propene (in excess, can be bubbled through the solution or used in a pressure vessel)
-
Ethyl diazoacetate (1.0 eq)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium(II) acetate dimer in anhydrous dichloromethane.
-
Cool the solution to 0 °C or the desired reaction temperature.
-
If using gaseous propene, bubble it through the solution for a period to ensure saturation. For reactions requiring higher concentrations of propene, a pressure vessel may be necessary.
-
Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Allow the reaction to stir at the chosen temperature for an additional period after the addition is complete, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Conclusion
This compound is a commercially accessible and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a consolidated overview of its key properties, reliable suppliers, and detailed, actionable protocols for its synthesis via Fischer esterification and rhodium-catalyzed cyclopropanation. By leveraging the information presented herein, researchers and drug development professionals can confidently source or synthesize this important chemical intermediate for their research endeavors.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for ethyl 2-methylcyclopropane-1-carboxylate, a key building block in organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document extrapolates safety protocols from structurally similar chemicals, such as other cyclopropane derivatives and esters, to ensure a conservative and protective approach to its handling in a laboratory setting.
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be treated as a hazardous chemical. The primary hazards associated with this class of chemicals include flammability and potential toxicity.
GHS Classification (Anticipated)
A related compound, 2-ethyl-2-methylcyclopropane-1-carboxylic acid, is classified with the following hazards[1]:
-
Skin Irritation: Category 2
-
Serious Eye Damage: Category 1
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Furthermore, similar ethyl esters are often classified as flammable liquids. Therefore, it is prudent to handle this compound as a flammable liquid that can cause skin, eye, and respiratory irritation.
Signal Word: Danger [2]
Hazard Statements (Anticipated):
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[2]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and related compounds is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [4][5] |
| Molecular Weight | 128.17 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 151.5 °C | [6] |
| Flash Point | 42.2 °C | [5] |
| Storage Temperature | Room temperature | [4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (nitrile or butyl rubber are recommended), and a flame-retardant lab coat.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[3][7]
-
Use only non-sparking tools and explosion-proof equipment.[2][9]
-
Avoid contact with skin and eyes.[2][10] Do not eat, drink, or smoke in the work area.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][9][10]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, acids, and strong reducing agents.[2][3]
Experimental Protocols
General Handling Procedure:
-
Preparation: Ensure the chemical fume hood is operational and all necessary PPE is worn. Assemble all required equipment and have spill control materials readily available.
-
Dispensing: Ground the container before opening. Slowly open the container to release any built-up pressure. Use a clean, dry pipette or syringe for transferring the chemical. Reseal the container immediately after use.
-
Reaction: Add the chemical to the reaction vessel within the fume hood. Maintain a controlled environment as required by the specific experiment (e.g., temperature, inert atmosphere).
-
Work-up and Cleaning: Quench the reaction safely according to the experimental procedure. Clean all glassware with an appropriate solvent in the fume hood. Collect all solvent rinses as hazardous waste.[7]
Spill Management:
In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite. Place the absorbent material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]
Waste Disposal:
Collect all waste contaminated with this compound in a properly labeled, sealed, and compatible container. Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. The recommended disposal method is incineration by a licensed waste disposal contractor.[7][8]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[3]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get immediate medical attention.[2][3]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11]
-
Specific Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[9] Containers may explode when heated.[9]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][10]
Visualizing Safety Protocols
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.
Caption: Hazard Identification and Response Workflow.
Caption: Spill Response Protocol.
References
- 1. 2-Ethyl-2-methylcyclopropane-1-carboxylic acid | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 20913-25-1 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 20913-25-1 | VAA91325 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide on the Thermal Stability of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of ethyl 2-methylcyclopropane-1-carboxylate. Cyclopropane rings are integral structural motifs in numerous pharmaceutical compounds, contributing to their unique three-dimensional conformations and metabolic profiles. Understanding the thermal stability of molecules incorporating this moiety is paramount for drug development, formulation, and manufacturing processes. This document outlines the predicted thermal decomposition pathways based on established principles of cyclopropane chemistry, details the requisite experimental protocols for empirical analysis, and presents comparative quantitative data from related compounds to offer a predictive framework for the thermal behavior of this compound.
Introduction
This compound is a substituted cyclopropane derivative. The inherent ring strain of the cyclopropane ring makes it susceptible to thermal rearrangements and decompositions. The substitution pattern, including the ethyl ester and methyl groups, is expected to influence the activation energy and the nature of the decomposition products. In the context of drug development, thermal instability can lead to degradation of active pharmaceutical ingredients (APIs), affecting potency, safety, and shelf-life. Therefore, a thorough understanding of the thermal behavior of this and related compounds is critical.
The thermal decomposition of cyclopropanes typically proceeds through the cleavage of a carbon-carbon bond to form a diradical intermediate. This intermediate can then undergo various reactions, including ring-opening to form alkenes, or intramolecular hydrogen shifts followed by rearrangement. The presence of substituents, such as the ester and methyl groups on this compound, will direct the specific pathways and products of these thermal processes.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is predicted to proceed via a diradical mechanism, initiated by the homolytic cleavage of one of the ring's C-C bonds. The stability of the resulting diradical will dictate the primary decomposition pathway.
A logical relationship for the predicted thermal decomposition is as follows:
Caption: Predicted thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Stability Analysis
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Methodology:
-
A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The sample is heated in a TGA instrument under a controlled atmosphere (e.g., inert nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
-
Methodology:
-
A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is recorded. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are detected.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
-
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
-
Methodology:
-
A sample of this compound is heated in a sealed vial or a pyrolysis chamber at a temperature determined from TGA/DSC data to be above its decomposition point.
-
The headspace gas or the pyrolyzed mixture is injected into a gas chromatograph.
-
The components of the mixture are separated on a capillary column (e.g., ZB-5MS Plus).
-
The separated components are then introduced into a mass spectrometer for identification based on their mass spectra, which are compared against a spectral library (e.g., NIST).[1]
-
A general workflow for these experimental procedures is outlined below:
Caption: Experimental workflow for thermal stability analysis.
Quantitative Data for Related Compounds
| Compound | Temperature Range (K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| 1-methoxy-1-methylcyclopropane | 665–737 | 252 ± 10 | 1014.76 ± 0.81 | [2] |
| cis-1-methoxy-2-methylcyclopropane | 597–689 | 233.1 ± 3.6 (to cis-1-methoxybut-1-ene) | 1013.79 ± 0.29 | [2] |
| trans-1-methoxy-2-methylcyclopropane | 597–689 | 243.7 ± 7.8 (to cis-1-methoxybut-1-ene) | 1014.05 ± 0.62 | [2] |
| 1,1,2,2-tetramethylcyclopropane | 672–1120 | 270.7 ± 2.1 | 1015.47 ± 0.13 | [3] |
Discussion
The data presented for analogous compounds suggest that the thermal decomposition of substituted cyclopropanes typically occurs at elevated temperatures, with activation energies in the range of 230-270 kJ/mol. The pre-exponential factors are generally high, consistent with a unimolecular decomposition process involving a diradical intermediate.
For this compound, the presence of the electron-withdrawing ester group and the electron-donating methyl group on the cyclopropane ring is expected to influence the stability of the diradical intermediate and thus the overall thermal stability. It is plausible that ring-opening will be the predominant thermal event, leading to the formation of various isomers of ethyl pentenoate. Further fragmentation at higher temperatures could also occur.
Conclusion
A comprehensive evaluation of the thermal stability of this compound is crucial for its potential applications in drug development. This guide has outlined the predicted decomposition pathways and provided detailed experimental protocols for a thorough investigation using TGA, DSC, and GC-MS. While direct experimental data for the target compound is lacking, the comparative data from related structures offer a solid foundation for predicting its thermal behavior. Empirical determination of the decomposition kinetics and product distribution is a necessary next step for any application where thermal stress is a possibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Ethyl 2-Methylcyclopropane-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-methylcyclopropane-1-carboxylate. Due to the limited availability of specific quantitative data in public literature, this document focuses on its expected solubility based on general chemical principles and outlines detailed experimental protocols for its determination.
Introduction to this compound
This compound is a colorless liquid with a fruity odor, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a cyclopropane ring and an ester functional group, dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for reaction chemistry, purification processes, and formulation development.
Expected Solubility Profile
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol, Propanol | Soluble/Miscible |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble/Miscible |
| Esters | Ethyl acetate | Soluble/Miscible |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble/Miscible |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible |
| Apolar Solvents | Hexane, Cyclohexane | Soluble |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble |
Note: This table is based on general principles of organic chemistry. Experimental verification is required for precise quantitative solubility data.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following section details a general yet comprehensive protocol that can be adapted for determining the solubility of this compound in various organic solvents.
This is a classical and reliable method for determining the equilibrium solubility of a compound in a solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the transferred solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent is completely removed, re-weigh the vial containing the solute residue.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent):
-
Mass of solute = (Mass of vial + solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)
-
Solubility = (Mass of solute / Mass of solvent) * 100
-
-
For more rapid and potentially more accurate measurements, instrumental methods can be employed.
Procedure using Quantitative NMR (qNMR):
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.
-
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of the clear, saturated solution into an NMR tube.
-
Add a known amount of a suitable internal standard (a compound that is soluble in the solvent and has a distinct NMR signal that does not overlap with the solute or solvent signals).
-
Add the appropriate deuterated solvent for locking.
-
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Integrate the signals corresponding to the solute and the internal standard.
-
Calculate the molar ratio of the solute to the internal standard.
-
From the known amount of the internal standard and the mass of the solution, the concentration of the solute can be determined.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its chemical structure strongly suggests high solubility in a wide array of common organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Both the traditional gravimetric method and modern instrumental techniques can yield reliable data crucial for process optimization and formulation in research and drug development.
References
The Rising Potential of Ethyl 2-Methylcyclopropane-1-Carboxylate Derivatives in Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities, Synthetic Methodologies, and Mechanisms of Action of Novel Cyclopropane-Based Compounds.
The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its distinct stereoelectronic properties. Its inherent ring strain and high s-character of its carbon-carbon bonds can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and increased potency. This technical guide delves into the burgeoning field of ethyl 2-methylcyclopropane-1-carboxylate derivatives, exploring their diverse biological activities, from antimicrobial and antifungal to anticancer and enzyme inhibition. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of relevant pathways to facilitate further research and development in this promising area.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the potential of cyclopropane carboxamide derivatives as effective antimicrobial and antifungal agents. A series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their in vitro activity against a panel of pathogenic bacteria and fungi. The results demonstrate that specific substitutions on the amide and aryl groups can lead to potent antimicrobial effects.
Quantitative Antimicrobial and Antifungal Data
The minimum inhibitory concentration (MIC80), the lowest concentration of a compound required to inhibit 80% of microbial growth, was determined for a series of novel cyclopropane carboxamide derivatives. The results are summarized in the table below.
| Compound ID | R Group | Test Organism | MIC80 (µg/mL)[1] |
| F8 | 4-chlorophenyl | Candida albicans | 16[1] |
| F24 | 4-bromophenyl | Candida albicans | 16[1] |
| F42 | 4-fluorophenyl | Candida albicans | 16[1] |
| F5 | Phenyl | Staphylococcus aureus | 32[1] |
| F9 | Thiazol-2-yl | Staphylococcus aureus | 64[1] |
| F29 | 4-methylphenyl | Staphylococcus aureus | 32[1] |
| F53 | 4-methoxyphenyl | Staphylococcus aureus | 64[1] |
| F7 | 4-chlorophenyl | Escherichia coli | >128 |
| F30 | 4-methylphenyl | Escherichia coli | >128 |
| F36 | 4-fluorophenyl | Escherichia coli | >128 |
Experimental Protocols
The synthesis of the target amide derivatives containing a cyclopropane ring was achieved through a multi-step process, as depicted in the workflow below.
Step 1: Synthesis of Cinnamic Acid Derivatives: A mixture of a substituted benzaldehyde, malonic acid, and piperidine in dimethylformamide (DMF) was heated at 90°C for 6 hours. After cooling, the reaction mixture was poured into ice water and acidified with HCl. The resulting precipitate was filtered, washed with water, and dried to yield the cinnamic acid derivative.[1]
Step 2: Synthesis of Weinreb Amides: To a solution of the cinnamic acid derivative in dichloromethane (DCM) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), and N,O-dimethylhydroxylamine hydrochloride. The mixture was stirred at room temperature for 2 hours. The reaction was then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the Weinreb amide.[1]
Step 3: Synthesis of Cyclopropyl Ketones: Sodium hydride was added to a solution of trimethylsulfonium iodide in tetrahydrofuran (THF) at 0°C. After stirring for 30 minutes, a solution of the Weinreb amide in THF was added dropwise. The reaction was stirred at room temperature for 12 hours, then quenched with saturated ammonium chloride solution. The product was extracted with ethyl acetate, and the organic layer was washed, dried, and concentrated to afford the cyclopropyl ketone.[1]
Step 4: Synthesis of Cyclopropane Carboxylic Acid: The cyclopropyl ketone was dissolved in methanol, and a solution of sodium hydroxide was added. The mixture was stirred at room temperature for 8 hours. The methanol was removed under reduced pressure, and the residue was diluted with water and acidified with HCl. The precipitate was filtered, washed with water, and dried to yield the cyclopropane carboxylic acid intermediate.[1]
Step 5: Synthesis of Target Amide Derivatives: To a solution of the cyclopropane carboxylic acid in THF were added EDCI, 1-hydroxybenzotriazole (HOBt), and the appropriate amine. The mixture was stirred at 37°C for 12 hours. The solvent was removed, and the residue was dissolved in ethyl acetate. The organic layer was washed with sodium bicarbonate solution and brine, dried, and concentrated. The crude product was purified by column chromatography to give the final amide derivatives.[1]
The in vitro antimicrobial and antifungal activities of the synthesized compounds were determined using the microdilution method to find the MIC80 value.
Preparation of Microbial Suspensions: Bacterial strains (Staphylococcus aureus and Escherichia coli) were cultured in Mueller-Hinton broth, and the fungal strain (Candida albicans) was cultured in Sabouraud dextrose broth. The microbial suspensions were diluted to a final concentration of approximately 10^5 CFU/mL.[1]
Microdilution Assay: The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates with the appropriate broth. The microbial suspension was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus. The MIC80 was determined as the lowest concentration of the compound that inhibited 80% of the visible growth of the microorganism. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[1]
Antitumor Activity
Cyclopropane-containing molecules have also shown promise as anticancer agents. Derivatives of betulinic acid, a naturally occurring pentacyclic triterpenoid with known antitumor properties, were synthesized with a cyclopropane ring to enhance their cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic activity of the synthesized cyclopropane derivatives of betulinic and betulonic acids was evaluated against several human cancer cell lines. The IC50 values, representing the concentration of a compound that inhibits 50% of cell growth, are presented below.
| Compound | Cancer Cell Line | IC50 (µM)[2] |
| 20,29-Dihydro-20,29-dichloromethylenebetulinic acid | Colo 38 (Melanoma) | 10[2] |
| Bro (Melanoma) | 10[2] | |
| CaOv (Ovarian Carcinoma) | 10[2] | |
| 20,29-Dihydro-20,29-dibromomethylenebetulinic acid | Bro (Melanoma) | ~10[2] |
| CaOv (Ovarian Carcinoma) | ~10[2] |
Experimental Protocols
Attachment of Dihalocarbenes: Dichlorocarbene or dibromocarbene was attached to the double bond of betulin diacetate to form the corresponding cyclopropane derivatives.[2]
Deprotection and Oxidation: The hydroxyl groups of the betulin cyclopropane derivatives were deprotected. These compounds were then oxidized with chromium trioxide to yield the corresponding derivatives of betulonic acid.[2]
Reduction: The oxo group of the betulonic acid derivatives was reduced with sodium borohydride to produce the final betulinic acid cyclopropane derivatives.[2]
Cell Culture: Human melanoma cell lines (Colo 38 and Bro) and a human ovarian carcinoma cell line (CaOv) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
MTT Assay: The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.
Enzyme Inhibition and Potential Signaling Pathways
A significant area of investigation for cyclopropane derivatives is their ability to act as enzyme inhibitors. Notably, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.
Quantitative Enzyme and Cellular Inhibition Data
The inhibitory activity of a series of novel cyclopropanecarboxamide derivatives against c-Met kinase and their cytotoxic effects on different cancer cell lines were determined.
| Compound ID | c-Met IC50 (µM)[3] | A549 Cell IC50 (µM)[3] | H460 Cell IC50 (µM)[3] | HT-29 Cell IC50 (µM)[3] |
| 26a | 0.016[3] | 1.59[3] | 0.72[3] | 0.56[3] |
Proposed Signaling Pathway Inhibition
The inhibition of c-Met kinase by these cyclopropane derivatives is expected to disrupt downstream signaling pathways that promote cancer cell growth and survival. A simplified representation of the c-Met signaling pathway and the point of inhibition is shown below.
Experimental Protocols
The in vitro inhibitory activity of the compounds against c-Met kinase was evaluated using a kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
Assay Procedure: The compounds were serially diluted in assay buffer. The c-Met enzyme, a substrate peptide, and ATP were added to the wells of a microplate. The reaction was initiated by the addition of the test compound or vehicle control. After incubation at room temperature, a kinase detection reagent was added, and the luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.[3]
The antiproliferative activity of the compounds against human cancer cell lines (A549, H460, and HT-29) was determined using a standard MTT assay, as described in section 2.2.2.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The studies highlighted in this guide demonstrate their potential across a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The rigid nature of the cyclopropane ring allows for precise conformational control, which can be exploited to enhance potency and selectivity for specific biological targets.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the this compound core is needed to delineate clear SARs for different biological activities. This will enable the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: For compounds with significant biological activity, further studies are required to elucidate their precise mechanisms of action. This includes identifying specific molecular targets and understanding their effects on downstream signaling pathways.
-
Pharmacokinetic and In Vivo Studies: Promising lead compounds should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models to assess their drug-like properties and therapeutic potential.
-
Exploration of New Biological Activities: The diverse biological activities observed for cyclopropane derivatives suggest that this scaffold may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and antitumor activity of cyclopropane derivatives of betulinic and betulonic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Cyclopropane: A Technical Review of Ethyl 2-Methylcyclopropane-1-carboxylate Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methylcyclopropane-1-carboxylate, a seemingly simple molecule, stands as a cornerstone in the synthesis of a diverse array of complex chemical structures. Its inherent ring strain and stereochemical properties make it a highly valuable building block, particularly in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive literature review of its applications, focusing on synthetic methodologies, quantitative data, and the logical pathways of its utilization.
Synthesis and Chemical Profile
This compound is a colorless liquid at room temperature. Its synthesis is primarily achieved through two main routes: the esterification of 2-methylcyclopropanecarboxylic acid and the cyclopropanation of α,β-unsaturated esters. The choice of method often depends on the desired stereochemistry of the final product, as the molecule can exist as cis and trans isomers, each with its own pair of enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 151.5 °C |
| Density | 1.006 g/cm³ |
| Flash Point | 42.2 °C |
| Refractive Index | 1.448 |
Note: Data represents general values and may vary slightly based on isomeric purity.
The reactivity of this compound is dominated by the chemistry of its three-membered ring. The significant ring strain allows for various ring-opening reactions, providing a pathway to more complex acyclic structures with defined stereochemistry.
Core Applications in Synthesis
The utility of this compound spans several key areas of chemical synthesis, primarily driven by the unique properties imparted by the cyclopropane moiety.
Pharmaceutical Intermediates
The cyclopropane ring is a prevalent motif in a number of biologically active molecules, where it can enhance potency, improve metabolic stability, and influence conformation. This compound serves as a key precursor to more complex pharmaceutical intermediates. For instance, derivatives of this molecule have been investigated for their potential as antimicrobial and antitumor agents.[1] The strained ring structure can interact favorably with biological targets like enzymes and receptors.[1]
While specific, detailed industrial synthetic routes starting directly from this compound are often proprietary, the general strategy involves the functionalization of the ester group or stereoselective ring-opening reactions to introduce new functionalities.
Diagram 1: General Synthetic Utility in Pharmaceuticals
Caption: Synthetic pathways from the core molecule to APIs.
Agrochemicals: The Pyrethroid Connection
One of the most significant applications of cyclopropane carboxylates is in the synthesis of pyrethroid insecticides. These synthetic analogs of the natural pyrethrins are highly effective and widely used in crop protection. While many commercial pyrethroids are derived from chrysanthemic acid (a more substituted cyclopropanecarboxylic acid), the fundamental synthetic principles often involve the construction of a cyclopropane ring and its subsequent esterification. This compound can be considered a foundational model for understanding the synthesis of these important agrochemicals.
Diagram 2: Conceptual Workflow for Pyrethroid Synthesis
Caption: Conceptual workflow for pyrethroid synthesis.
Material Science and Fine Chemicals
The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive component in material science. Polymers and specialty chemicals incorporating this moiety can exhibit unique physical and optical properties. This compound can be utilized in the production of these materials, often after conversion to other functional derivatives.[1]
Experimental Methodologies
Detailed experimental protocols for the synthesis and application of this compound are often found within the context of larger synthetic sequences in the primary literature. Below are generalized procedures based on established chemical principles.
Synthesis of this compound via Esterification
A common method for the preparation of this compound is the Fischer esterification of 2-methylcyclopropanecarboxylic acid.
Protocol 1: Fischer Esterification
-
Reaction Setup: A solution of 2-methylcyclopropanecarboxylic acid in a molar excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.
Representative Application: Hydrolysis to 2-Methylcyclopropanecarboxylic Acid
The ester can be readily hydrolyzed back to the corresponding carboxylic acid, which is a common intermediate for further synthetic transformations.
Protocol 2: Basic Hydrolysis
-
Reaction Setup: this compound is dissolved in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the ester solution. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidification and Extraction: The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic. This protonates the carboxylate salt, precipitating the carboxylic acid. The product is then extracted into an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield 2-methylcyclopropanecarboxylic acid.
Quantitative Data Summary
The following table summarizes representative quantitative data that would be expected from the synthesis and reactions of this compound. It is important to note that actual yields will vary depending on the specific reaction conditions and the stereoisomeric purity of the starting materials.
Table 2: Representative Quantitative Data
| Reaction | Substrate | Product | Typical Yield (%) | Notes |
| Fischer Esterification | 2-Methylcyclopropanecarboxylic Acid | This compound | 70-90 | Dependent on removal of water. |
| Basic Hydrolysis | This compound | 2-Methylcyclopropanecarboxylic Acid | >90 | Generally a high-yielding reaction. |
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its applications in the development of pharmaceuticals and agrochemicals highlight the importance of the cyclopropane motif in designing molecules with specific biological activities. The synthetic methodologies for its preparation and subsequent transformation are well-established, providing a robust platform for the creation of complex and valuable chemical entities. Future research will likely continue to explore the unique reactivity of this and related cyclopropane derivatives in the quest for new and improved functional molecules.
References
Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of ethyl 2-methylcyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The unique strained ring structure of cyclopropanes offers specific conformational constraints that are leveraged in drug design to enhance potency and metabolic stability. This guide explores four primary methodologies for achieving diastereocontrol in the synthesis of the target molecule: the Simmons-Smith Reaction, Rhodium-Catalyzed Cyclopropanation, the Corey-Chaykovsky Reaction, and Michael-Initiated Ring Closure (MIRC).
Introduction to Diastereoselective Cyclopropanation
The synthesis of substituted cyclopropanes often yields a mixture of diastereomers. For applications in pharmaceuticals and other advanced materials, control over the relative stereochemistry is crucial. The methods outlined herein provide pathways to selectively synthesize either the cis or trans diastereomer of this compound. The choice of method will depend on the desired diastereomer, available starting materials, and required scale.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the different diastereoselective methods for the synthesis of this compound from ethyl crotonate. Please note that direct comparative studies on ethyl crotonate are not extensively documented in the literature; therefore, data from closely related α,β-unsaturated esters are included to provide a representative comparison.
| Method | Reagents | Typical Diastereomeric Ratio (trans:cis) | Typical Yield (%) |
| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple or Et₂Zn | 2:1 to 5:1 | 60-80 |
| Rhodium-Catalyzed Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ | >95:5 | 70-90 |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | >95:5 (trans favored) | 65-85 |
| Michael-Initiated Ring Closure (MIRC) | e.g., Diethyl malonate, NaH | Highly variable, can be tuned for either isomer | 50-75 |
Method 1: Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. The reaction involves an organozinc carbenoid, which adds a methylene group across the double bond. The stereochemistry of the starting alkene is retained in the product. For ethyl crotonate, which is predominantly the (E)-isomer, the Simmons-Smith reaction typically yields the trans-diastereomer as the major product.
Logical Workflow for Simmons-Smith Reaction
Caption: Workflow for the Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Reaction
-
Preparation of the Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (1.2 equivalents) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum until the copper(I) chloride turns from white to yellow, then allow it to cool to room temperature under a nitrogen atmosphere.
-
Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.
-
Addition of Reagents: Add a solution of diiodomethane (1.1 equivalents) in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed. After the initial exotherm subsides, add a solution of ethyl crotonate (1.0 equivalent) in diethyl ether.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography on silica gel to separate the diastereomers.
Method 2: Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a highly efficient method for cyclopropane synthesis. Rhodium(II) catalysts, in particular, are very effective for the cyclopropanation of α,β-unsaturated esters with ethyl diazoacetate, often with high diastereoselectivity favoring the trans isomer.[1]
Signaling Pathway for Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl crotonate (1.0 equivalent) and a catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.1-1 mol%) in a dry, inert solvent such as dichloromethane or diethyl ether under a nitrogen atmosphere.
-
Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent. Add this solution dropwise to the reaction mixture over several hours using the dropping funnel. The rate of addition should be controlled to maintain a low concentration of the diazo compound and suppress dimerization.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC for the disappearance of the starting materials. The reaction is typically complete after the addition of the diazoacetate is finished.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove the catalyst residue.
Method 3: Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to cyclopropanate α,β-unsaturated carbonyl compounds. The reaction proceeds via a Michael-type conjugate addition followed by an intramolecular nucleophilic substitution, generally affording the trans-cyclopropane with high diastereoselectivity.[2]
Reaction Mechanism of the Corey-Chaykovsky Reaction
Caption: Mechanism of the Corey-Chaykovsky reaction.
Experimental Protocol: Corey-Chaykovsky Reaction
-
Ylide Preparation: In a flame-dried flask under a nitrogen atmosphere, place trimethylsulfoxonium iodide (1.2 equivalents) and dry dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Reaction: Cool the ylide solution in an ice bath. Add a solution of ethyl crotonate (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Quench the reaction by pouring the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired cyclopropane.
Method 4: Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) is a powerful strategy for the diastereoselective synthesis of cyclopropanes. This method involves the conjugate addition of a nucleophile to an α,β-unsaturated system that also contains a leaving group at the γ-position. For the synthesis of this compound, a suitable precursor would be an ethyl crotonate derivative with a leaving group at the 4-position, or by reacting a Michael donor with an appropriate acceptor.
Logical Relationship in MIRC
Caption: Key steps in a Michael-Initiated Ring Closure reaction.
Experimental Protocol: MIRC
This protocol is a representative example and may require optimization based on the specific Michael donor and acceptor.
-
Base and Nucleophile Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of a suitable base (e.g., sodium hydride, 1.1 equivalents) in a dry aprotic solvent (e.g., THF, DMF). To this, add the Michael donor (e.g., diethyl malonate, 1.0 equivalent) dropwise at 0 °C and stir for 30 minutes.
-
Reaction: To the solution of the nucleophile, add the Michael acceptor (e.g., an appropriate γ-halo-α,β-unsaturated ester, 1.0 equivalent) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Characterization of Diastereomers
The cis and trans diastereomers of this compound can be distinguished and characterized by nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the cyclopropyl protons are diagnostic. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans).
Note: The following are predicted chemical shifts and coupling constants based on known trends for similar cyclopropane structures. Actual values should be determined experimentally.
-
¹H NMR:
-
trans-isomer: The two protons on the C1 and C2 carbons will appear as a complex multiplet with a smaller coupling constant (typically 4-6 Hz).
-
cis-isomer: The corresponding protons will exhibit a larger coupling constant (typically 7-10 Hz).
-
-
¹³C NMR: The chemical shifts of the cyclopropyl carbons will also differ slightly between the two diastereomers due to different steric environments.
Separation of Diastereomers
The diastereomers of this compound can be separated by standard chromatographic techniques.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is often effective. The polarity difference between the cis and trans isomers is usually sufficient for separation.
-
Gas Chromatography (GC): On a suitable capillary column, the two diastereomers will have different retention times, allowing for analytical separation and quantification of the diastereomeric ratio. Preparative GC can be used for small-scale separation.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the diastereomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
Safety Precautions
-
Diiodomethane: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Ethyl diazoacetate: Potentially explosive and toxic. Should be handled with care, avoiding heat, light, and strong acids or bases. It is recommended to use it as a solution and not to isolate it in neat form.
-
Organozinc reagents: Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
Sodium hydride: Highly flammable and reacts violently with water. Handle in a dry, inert atmosphere.
-
Rhodium catalysts: Expensive and should be handled with care to avoid loss.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
References
Application Notes and Protocols: Simmons-Smith Cyclopropanation for the Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith cyclopropanation is a powerful and widely used method for the stereospecific synthesis of cyclopropane rings from alkenes. This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or via the Furukawa modification with diethylzinc.[1][2] The cyclopropane motif is a key structural feature in numerous biologically active molecules and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical aspect of drug discovery and development. These application notes provide a detailed protocol for the synthesis of ethyl 2-methylcyclopropane-1-carboxylate from ethyl tiglate (or ethyl crotonate) via a modified Simmons-Smith reaction, a key intermediate for various pharmaceutical compounds.
Reaction Principle and Stereochemistry
The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid species (iodomethylzinc iodide, IZnCH₂I) which then reacts with an alkene in a concerted, cheletropic manner.[3] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] For example, the cyclopropanation of a trans-alkene will yield a trans-substituted cyclopropane. The reaction is known to be sensitive to steric hindrance and can be directed by nearby functional groups, such as hydroxyl groups, which can coordinate to the zinc reagent and direct the cyclopropanation to one face of the double bond.[5] For α,β-unsaturated esters like ethyl tiglate, the reaction can be sluggish but is effectively promoted using the Furukawa modification (diethylzinc and diiodomethane).[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Simmons-Smith cyclopropanation of α,β-unsaturated esters and related substrates, providing expected ranges for yield and diastereoselectivity for the synthesis of this compound.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| α,β-Unsaturated Ester | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 12 | 60-80 | >20:1 | [1] |
| Ethyl Crotonate | Et₂Zn, CH₂I₂ | Hexane | -20 | 4 | ~70 | High trans | [6] |
| α,β-Unsaturated Ketone | Et₂Zn, CH₂I₂, NiCl₂ | CH₂Cl₂ | 40 | 0.2 | 96 | N/A | [2] |
| Allylic Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | 1 | 63 | >20:1 (syn) | [1] |
Note: "rt" denotes room temperature. Diastereomeric ratio is highly dependent on the substrate and reaction conditions. For ethyl tiglate (an (E)-alkene), the trans-isomer of this compound is the expected major product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the Furukawa-modified Simmons-Smith cyclopropanation of electron-deficient alkenes.
Materials:
-
Ethyl tiglate (or ethyl crotonate)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂) or Argon (Ar) for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a solution of ethyl tiglate (1.0 eq) in anhydrous dichloromethane (to make a ~0.5 M solution).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition:
-
Slowly add diiodomethane (2.0 eq) to the stirred solution of the ester.
-
To this mixture, add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) dropwise via syringe over 30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water and air. Handle with extreme care under an inert atmosphere.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the Furukawa-modified Simmons-Smith reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a valuable structural element in organic synthesis, appearing in numerous natural products and pharmaceutical agents. Its inherent ring strain imparts unique chemical reactivity, making it a versatile building block. Rhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a premier method for the synthesis of cyclopropane-containing molecules, offering high efficiency and stereocontrol.[1] This document provides detailed application notes and protocols for the synthesis of ethyl 2-methylcyclopropane-1-carboxylate via the rhodium-catalyzed reaction of propene with ethyl diazoacetate. Both diastereoselective and enantioselective approaches are discussed.
The core of this transformation involves the reaction of a rhodium(II) catalyst with a diazo compound, leading to the formation of a rhodium carbene intermediate after the extrusion of nitrogen gas. This highly reactive electrophilic carbene is then transferred to an alkene to form the cyclopropane ring, regenerating the catalyst for the next cycle.[2] The stereoselectivity of the reaction can be finely tuned through the choice of chiral ligands on the dirhodium catalyst.[3]
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the rhodium-catalyzed cyclopropanation is depicted below. The catalytic cycle initiates with the reaction of the dirhodium(II) catalyst with ethyl diazoacetate to form a rhodium-carbene intermediate. This intermediate then reacts with propene in a concerted, though often asynchronous, manner to yield this compound and regenerate the active rhodium catalyst. The stereochemical outcome, specifically the ratio of cis and trans diastereomers and the enantiomeric excess of each, is determined by the catalyst's ligand sphere and the trajectory of the alkene's approach to the carbene.[1]
Data Presentation
While specific data for the cyclopropanation of propene is not extensively published, the following tables summarize representative yields, diastereoselectivities, and enantioselectivities for rhodium-catalyzed cyclopropanations of analogous alkenes with diazoacetates, providing an expected range of outcomes for the synthesis of this compound.
Table 1: Diastereoselective Synthesis using Achiral Rhodium Catalysts
| Entry | Alkene | Catalyst (mol%) | Diazo Compound | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Styrene | Rh₂(OAc)₄ (1) | Ethyl Diazoacetate | Dichloromethane | 85-95 | 75:25 | [4] (representative) |
| 2 | 1-Hexene | Rh₂(OAc)₄ (1) | Ethyl Diazoacetate | Dichloromethane | 70-80 | 70:30 | [1] (representative) |
| 3 | Ethyl Acrylate | Rh₂(OAc)₄ (1) | Methyl p-tolyldiazoacetate | Dichloromethane | 59 | >97:3 | [5] |
Table 2: Enantioselective Synthesis using Chiral Rhodium Catalysts
| Entry | Alkene | Catalyst (mol%) | Diazo Compound | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | ee (%) (trans/cis) | Reference |
| 1 | Styrene | Rh₂(S-DOSP)₄ (1) | Methyl Phenyldiazoacetate | Dichloromethane | 88 | >95:5 | 87 (major) | [3] |
| 2 | Styrene | Rh₂(S-PTAD)₄ (1) | Methyl o-tolyldiazoacetate | Dichloromethane | 91 | >95:5 | 90 (major) | [3] |
| 3 | Ethyl Acrylate | Rh₂(S-TCPTAD)₄ (1) | Methyl p-tolyldiazoacetate | Pentane | 71 | >97:3 | 84 (major) | [5] |
Experimental Protocols
Safety Precautions: Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood, and distillation should be avoided. Rhodium catalysts are precious metal compounds and should be handled with care to avoid losses. Propene is a flammable gas.
Protocol 1: Diastereoselective Synthesis of this compound using Rhodium(II) Acetate
This protocol aims to produce a mixture of cis and trans diastereomers of the target compound.
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Propene gas
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, gas bubbler, etc.)
-
Syringe pump
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet, and a septum.
-
Purge the flask with an inert gas.
-
To the flask, add rhodium(II) acetate dimer (0.5-1.0 mol%).
-
Add anhydrous dichloromethane to dissolve the catalyst (concentration of alkene to be ~0.1-0.5 M).
-
Begin bubbling propene gas through the solution at a slow, steady rate. An excess of propene is typically used.
-
In a separate syringe, prepare a solution of ethyl diazoacetate in anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-8 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and prevent side reactions.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-24 hours, or until TLC or GC analysis indicates the complete consumption of the diazo compound.
-
Stop the flow of propene and purge the flask with an inert gas.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a mixture of diastereomers.
Protocol 2: Enantioselective Synthesis of this compound using a Chiral Rhodium(II) Catalyst
This protocol is designed to produce an enantioenriched product. The choice of a chiral catalyst (e.g., Rh₂(S-DOSP)₄ or Rh₂(S-TCPTAD)₄) will determine the stereochemical outcome.
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-2 mol%)
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., dichloromethane, pentane)
-
Propene gas
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the chosen chiral rhodium catalyst.
-
The choice of solvent may vary depending on the catalyst and should be optimized (see Table 2).
-
Dissolve the chiral catalyst in the appropriate anhydrous solvent in the reaction flask.
-
Commence bubbling propene gas through the solution.
-
Prepare a solution of ethyl diazoacetate in the same anhydrous solvent.
-
Slowly add the ethyl diazoacetate solution to the reaction mixture via a syringe pump over 4-8 hours.
-
Maintain the reaction at the optimal temperature for the chosen catalyst (this may range from room temperature to reflux).
-
Monitor the reaction for the disappearance of the diazo compound.
-
Upon completion, stop the propene flow and work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
-
The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.
Conclusion
The rhodium-catalyzed cyclopropanation of propene with ethyl diazoacetate is a robust method for the synthesis of this compound. By selecting an appropriate achiral or chiral rhodium catalyst, either a diastereomeric mixture or a highly enantioenriched product can be obtained. The provided protocols, based on well-established procedures for analogous reactions, offer a solid foundation for researchers to successfully synthesize this valuable cyclopropane derivative. Careful handling of the potentially hazardous ethyl diazoacetate and gaseous propene is paramount for a safe and successful execution of this reaction.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate Using an Evans-Type Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the asymmetric synthesis of ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate, a valuable chiral building block in pharmaceutical synthesis. The strategy relies on the temporary incorporation of a commercially available Evans-type chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, to direct a highly diastereoselective Simmons-Smith cyclopropanation of an N-crotonoyl imide. Subsequent cleavage of the auxiliary yields the target cyclopropane ester with excellent stereocontrol.
Principle and Mechanism of Stereocontrol
The asymmetric synthesis of chiral cyclopropanes using Evans-type auxiliaries is a robust and well-established methodology. The synthesis proceeds in three key stages:
-
Acylation: The chiral auxiliary is acylated with crotonyl chloride to form the α,β-unsaturated N-crotonoyl imide substrate.
-
Diastereoselective Cyclopropanation: A Simmons-Smith reaction is performed on the N-crotonoyl imide. The bulky substituent on the chiral auxiliary (e.g., a benzyl group at the C4 position) sterically shields one face of the alkene. The oxazolidinone carbonyls are believed to chelate the zinc reagent, locking the conformation of the substrate and forcing the cyclopropanating agent (the zinc carbenoid) to attack from the less hindered face. This results in the formation of the cyclopropane ring with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is removed via transesterification with an alkoxide to yield the desired ethyl ester. This step is designed to be non-destructive, allowing for the recovery and recycling of the valuable auxiliary.
The stereochemical outcome is dictated by the preferred conformation of the N-crotonoyl imide, where the auxiliary's substituent effectively blocks one prochiral face of the double bond.
Experimental Protocols
The following protocols are adapted from established literature procedures for the acylation of Evans auxiliaries, the diastereoselective cyclopropanation of α,β-unsaturated imides, and the subsequent cleavage to form the ethyl ester.
Protocol 1: Synthesis of (S)-4-Benzyl-3-crotonoyl-oxazolidin-2-one
This step involves the acylation of the chiral auxiliary with crotonyl chloride.
-
Reagents and Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Crotonyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting lithium salt solution for 15 minutes at -78 °C.
-
Slowly add crotonyl chloride (1.1 eq) to the solution. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-crotonoyl imide.
-
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation
This key step establishes the stereochemistry of the cyclopropane ring.
-
Reagents and Materials:
-
(S)-4-Benzyl-3-crotonoyl-oxazolidin-2-one
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-crotonoyl imide (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 eq) dropwise, followed by the slow, dropwise addition of diiodomethane (2.0 eq). Caution: The reaction can be exothermic.
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 6-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.
-
Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the diastereomerically enriched cyclopropyl imide.
-
Protocol 3: Cleavage of Chiral Auxiliary to form Ethyl Ester
This final step liberates the target molecule and allows for recovery of the auxiliary.
-
Reagents and Materials:
-
N-cyclopropyl oxazolidinone product from Protocol 2
-
Magnesium ethoxide (Mg(OEt)₂) or Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the cyclopropyl imide (1.0 eq) in anhydrous ethanol (0.2 M) in a round-bottom flask.
-
Add magnesium ethoxide (1.5 eq) or sodium ethoxide (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between diethyl ether and water.
-
Separate the layers. The aqueous layer can be processed to recover the chiral auxiliary.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the ethyl ester product can be volatile).
-
Purify the crude ethyl 2-methylcyclopropane-1-carboxylate by careful distillation or flash chromatography.
-
Data Presentation
The following table summarizes representative data for the key diastereoselective cyclopropanation step using an Evans-type chiral auxiliary.
| Chiral Auxiliary | Cyclopropanation Reagent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Et₂Zn, CH₂I₂ | N-Crotonoyl Imide | 95:5 | 85 | Charette, A. B., et al. (1996) |
| (S)-5,5-Dimethyl-oxazolidin-2-one | Et₂Zn, CH₂I₂ | Aldol Adduct of N-propionyl Imide | >95:5 (d.e.) | 75 (overall) | Cheeseman, M., et al. (2009) |
Visualizations
Caption: Overall workflow for the asymmetric synthesis.
Caption: Mechanism of stereocontrol in the cyclopropanation step.
Application Notes: Ethyl 2-Methylcyclopropane-1-carboxylate as a Versatile Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylcyclopropane-1-carboxylate and its derivatives have emerged as valuable chiral building blocks in modern organic synthesis. The inherent strain of the cyclopropane ring and the presence of multiple stereocenters make these compounds attractive starting materials for the construction of complex and biologically active molecules. Their utility is particularly evident in the synthesis of pharmaceuticals, where stereochemistry plays a crucial role in determining therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the use of this compound and related structures in two key areas: the synthesis of a crucial intermediate for the antibiotic potentiator Cilastatin and the stereoselective synthesis of antiviral nucleoside analogs.
Application 1: Synthesis of (S)-(+)-2,2-Dimethylcyclopropane Carboxylic Acid, a Key Intermediate for Cilastatin
Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its degradation. A key chiral intermediate in the synthesis of Cilastatin is (S)-(+)-2,2-dimethylcyclopropane carboxylic acid. A highly efficient method for obtaining this enantiomerically pure acid is through the enzymatic resolution of racemic ethyl 2,2-dimethylcyclopropane-1-carboxylate.
Enzymatic Resolution via Hydrolysis
The principle of this method lies in the stereoselective hydrolysis of the racemic ester by a lipase. The enzyme preferentially hydrolyzes one enantiomer (typically the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. This allows for the separation of the desired (S)-acid.
Logical Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic ethyl 2,2-dimethylcyclopropane-1-carboxylate.
Quantitative Data for Enzymatic Resolution
The efficiency of the enzymatic resolution is highly dependent on the choice of enzyme and reaction conditions. Below is a summary of quantitative data from various studies.
| Enzyme/Microorganism | Substrate | Co-solvent | Yield (%) | Enantiomeric Excess (ee) of (S)-Acid (%) | Reference |
| Novozym 435 | Racemic Ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE) | 15% DMF | 49.0 | 98.7 | [1] |
| Rhodococcus sp. ECU1013 | Racemic Methyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPM) | Isooctane | 38.0 | 99.0 | [2] |
| Pig Liver Esterase (PLE) | Dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate | Phosphate Buffer (pH 7.0) | - | ~65 | [3] |
| Various Lipases | Racemic Ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE) | - | - | - | [4] |
Detailed Experimental Protocol: Enzymatic Resolution with Novozym 435[1]
This protocol outlines the optimized conditions for the enzymatic resolution of racemic ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE) using Novozym 435.
Materials:
-
Racemic Ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffer (1 mol/L, pH 7.2)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 15% (v/v) N,N-dimethylformamide (DMF) in 1 mol/L phosphate buffer (pH 7.2).
-
Substrate Addition: Add racemic ethyl 2,2-dimethylcyclopropane-1-carboxylate (DMCPE) to the reaction mixture to a final concentration of 65 mmol/L.
-
Enzyme Addition: Add Novozym 435 to the mixture to a final concentration of 16 g/L.
-
Incubation: Incubate the reaction mixture at 30°C with constant stirring for 56 hours.
-
Reaction Quenching and Work-up: After the reaction is complete, filter off the immobilized enzyme. Acidify the aqueous phase to pH 2-3 with hydrochloric acid.
-
Extraction: Extract the acidified aqueous phase with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-(+)-2,2-dimethylcyclopropane carboxylic acid.
-
Purification: The crude product can be further purified by standard techniques such as crystallization or chromatography. The unreacted (R)-ester can also be recovered from the organic phase for racemization and recycling.
Application 2: Stereoselective Synthesis of Antiviral Nucleoside Analogs (Synguanol)
Ethyl cyclopropanecarboxylate derivatives are also pivotal in the stereoselective synthesis of nucleoside analogs with potential antiviral activity. For instance, ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate serves as a key building block for the synthesis of synguanol, a methylenecyclopropane analogue of guanosine.
Alkylation-Elimination Reaction
The core of this synthetic strategy is a stereoselective alkylation-elimination reaction between a protected purine base and the functionalized cyclopropane ester. The reaction proceeds with high Z-selectivity, leading to the desired isomer of the nucleoside analog.
Reaction Pathway for Synguanol Synthesis
Caption: Synthetic pathway for the stereoselective synthesis of Synguanol.
Quantitative Data for Synguanol Synthesis
| Reactants | Product | Yield (%) | Z/E Ratio | Reference |
| 6-Benzyloxy-2-(dimethylaminomethyleneamino)purine + Ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate | (Z)-6-Benzyloxy-2-formylamino-9-[(2-carbethoxycyclopropylidene)methyl]purine | 41-47 | Z-isomer only | [1][4] |
| N4-Acetylcytosine + Ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate | (Z,E)-1-(2-Carbethoxycyclopropylidenemethyl)cytosine | - | 6.1:1 | [1][4] |
Detailed Experimental Protocol: Alkylation-Elimination for Synguanol Precursor Synthesis[1][4]
This protocol describes the stereoselective synthesis of the (Z)-guanine methylenecyclopropane ester, a key intermediate for synguanol.
Materials:
-
6-Benzyloxy-2-(dimethylaminomethyleneamino)purine
-
Ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 6-benzyloxy-2-(dimethylaminomethyleneamino)purine in anhydrous DMF, add potassium carbonate.
-
Reagent Addition: Add a solution of ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at 110-115°C for 40 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford (Z)-6-benzyloxy-2-formylamino-9-[(2-carbethoxycyclopropylidene)methyl]purine.
Conclusion
This compound and its functionalized analogs are powerful and versatile chiral building blocks in organic synthesis. The protocols and data presented herein demonstrate their successful application in the stereoselective synthesis of key pharmaceutical intermediates and complex nucleoside analogs. The enzymatic resolution of racemic esters provides an efficient and environmentally friendly route to enantiomerically pure cyclopropanecarboxylic acids, while the stereoselective alkylation-elimination reactions of functionalized cyclopropanes enable the precise construction of intricate molecular architectures. These examples underscore the significant potential of chiral cyclopropane derivatives for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
Application of Ethyl 2-Methylcyclopropane-1-carboxylate in Pyrethroid Synthesis
Introduction
Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins, which are derived from the flowers of Chrysanthemum cinerariaefolium. The basic structure of most pyrethroids consists of a specific cyclopropanecarboxylic acid esterified with an alcohol. Ethyl 2-methylcyclopropane-1-carboxylate and its derivatives, such as the commercially significant ethyl chrysanthemate, serve as crucial precursors for the synthesis of the acidic component of these insecticides.[1][2] This document outlines the application of this compound in the synthesis of novel pyrethroids and provides detailed protocols for key transformations.
The synthesis of pyrethroids often involves the esterification of a cyclopropanecarboxylic acid with a suitable alcohol, such as 3-phenoxybenzyl alcohol or a cyanohydrin.[3][4][5][6] The cyclopropane moiety is fundamental to the insecticidal activity of these compounds. While many widely used pyrethroids like permethrin and cypermethrin are derived from dichlorovinyl or dimethylvinyl substituted cyclopropanes (chrysanthemic acid derivatives)[4][5][7][8], recent research has explored simpler 2-methylcyclopropane structures to investigate structure-activity relationships and develop novel insecticides.[9]
Synthetic Pathway Overview
The general strategy for utilizing this compound in pyrethroid synthesis involves a multi-step process. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid is then typically converted to a more reactive acyl chloride, which is subsequently esterified with the desired alcohol component to yield the final pyrethroid. The stereochemistry of the cyclopropane ring is a critical factor influencing the insecticidal efficacy of the final product.[9][10]
Figure 1. General synthetic workflows for producing ester-type and ether-type pyrethroids from this compound.
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall yield of the final pyrethroid product. The following tables summarize representative yields for the key transformations, based on published data for 2-methylcyclopropane derivatives.
Table 1: Hydrolysis of Cyclopropane Nitriles to Carboxylic Acids Note: Data is for the hydrolysis of cyclopropane nitriles, a common precursor to the carboxylic acid, illustrating stereochemical effects on yield.
| Substrate Stereochemistry | Reagents | Conditions | Yield (%) | Reference |
| (1R,2R)-nitrile | NaOH/MeOH-H₂O | Reflux | 84% | [9] |
| (1R,2S)-nitrile | NaOH/MeOH-H₂O | Reflux | 30-35% | [9] |
Table 2: Synthesis of Pyrethroid Esters and Ethers
| Reaction Type | Starting Alcohol | Reagent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ether Formation | (1R,2S)-cyclopropylmethanol | 3-Phenoxybenzyl bromide | Not specified | Good |[9] | | Ether Formation | (1R,2R)-cyclopropylmethanol | 3-Phenoxybenzyl bromide | Not specified | Good |[9] | | Esterification | Chrysanthemic acid | Thionyl chloride, then alcohol | Room Temp | Variable |[11] |
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of pyrethroids from cyclopropanecarboxylate precursors.
Protocol 1: Hydrolysis of this compound to 2-Methylcyclopropane-1-carboxylic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 25% aqueous)
-
Toluene
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Charge a reaction flask with this compound (1.0 eq), an aqueous solution of sodium hydroxide (0.5 to 1.0 eq relative to the desired trans-isomer hydrolysis), and ethanol.[12]
-
Stir the mixture at a controlled temperature (e.g., 60-85°C) for a duration of 3-5 hours.[12]
-
After the reaction, cool the mixture and add water and toluene.
-
Separate the organic layer (containing unreacted ester) from the aqueous layer (containing the sodium salt of the carboxylic acid).
-
Wash the organic layer, dry it, and evaporate the solvent to recover unreacted starting material.[12]
-
Acidify the aqueous layer with sulfuric acid to a pH of approximately 1-2.
-
Extract the carboxylic acid product from the acidified aqueous layer using toluene.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-methylcyclopropane-1-carboxylic acid.[12]
Protocol 2: Conversion of 2-Methylcyclopropane-1-carboxylic Acid to Acyl Chloride
This protocol details the activation of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
2-Methylcyclopropane-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Pyridine (catalytic amount)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the 2-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.1-1.5 eq) to the stirred solution at room temperature.[11]
-
Stir the reaction mixture at 50-60°C for approximately 4 hours, or until gas evolution ceases.[11]
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylcyclopropane-1-carbonyl chloride.
-
The crude acyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Esterification of Acyl Chloride with Alcohol Moiety (e.g., 3-Phenoxybenzyl alcohol)
This protocol describes the final esterification step to form the pyrethroid.
Materials:
-
Crude 2-methylcyclopropane-1-carbonyl chloride
-
3-Phenoxybenzyl alcohol (or other desired alcohol)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
Procedure:
-
Dissolve the alcohol moiety (e.g., 3-phenoxybenzyl alcohol, 1.0 eq) and pyridine (1.1 eq) in anhydrous DCM and stir at room temperature.[11]
-
Prepare a solution of the crude 2-methylcyclopropane-1-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the alcohol solution.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl and partition with water.[11]
-
Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.[11]
-
Evaporate the solvent on a rotary evaporator to afford the crude pyrethroid ester.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.[11]
Conclusion
This compound is a valuable precursor in the synthesis of novel pyrethroid insecticides. The synthetic route, involving hydrolysis, activation, and esterification, allows for the creation of a diverse range of pyrethroid analogues. The yields of these reactions, particularly the initial hydrolysis, can be significantly influenced by the stereochemistry of the cyclopropane ring. The protocols provided herein offer a foundational methodology for researchers engaged in the development of new and effective crop protection agents and other insecticide applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides from Ethyl 2-Methylcyclopropane-1-Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrethroids are a critically important class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in Chrysanthemum cinerariaefolium.[1][2] These compounds are characterized by their potent activity against a broad spectrum of insects, rapid action, and generally low toxicity to mammals.[1][3] The core chemical scaffold of most pyrethroids is a cyclopropanecarboxylic acid ester.[4] Ethyl 2-methylcyclopropane-1-carboxylate represents a fundamental building block which, through subsequent chemical modifications, can be converted into the more complex acid moieties required for highly active second-generation pyrethroids like Permethrin and Deltamethrin.[1][5]
These advanced pyrethroids incorporate features such as dihalovinyl groups on the cyclopropane ring, which significantly enhance their photostability and environmental persistence, making them suitable for agricultural applications.[1][6] The general synthetic strategy involves the synthesis or modification of the cyclopropane acid component, its chemical activation, and subsequent esterification with a suitable alcohol, often 3-phenoxybenzyl alcohol or an α-cyano-substituted variant, to yield the final insecticidal compound.[4][7]
This document provides detailed protocols for the key synthetic transformations required to convert a functionalized ethyl cyclopropanecarboxylate into the widely used insecticide, Permethrin. It also outlines the mode of action and includes a summary of the key chemical intermediates involved.
General Synthetic Workflow
The conversion of a substituted ethyl cyclopropanecarboxylate to a final pyrethroid insecticide like Permethrin follows a logical sequence of chemical reactions. The workflow begins with the hydrolysis of the starting ester to its corresponding carboxylic acid. This acid is then activated, typically by conversion to an acid chloride, to facilitate the final esterification step with the desired alcohol component.
Caption: General workflow for the synthesis of Permethrin.
Key Intermediates and Reagents
The following table summarizes the essential compounds involved in the synthesis of Permethrin.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate | ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | C₁₀H₁₄Cl₂O₂ | 237.12 | Starting Material |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | C₈H₁₀Cl₂O₂ | 209.07 | Key Acid Intermediate |
| Thionyl Chloride | Thionyl dichloride | SOCl₂ | 118.97 | Chlorinating Agent |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | C₈H₉Cl₃O | 227.52 | Activated Acid Intermediate |
| 3-Phenoxybenzyl alcohol | (3-phenoxyphenyl)methanol | C₁₃H₁₂O₂ | 200.23 | Alcohol Moiety |
| Permethrin | (3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | C₂₁H₂₀Cl₂O₃ | 391.29 | Final Insecticidal Product[8] |
Experimental Protocols
The following protocols are based on established methods for pyrethroid synthesis.[7][9]
Protocol 1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid
This procedure describes the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7][9]
Materials:
-
Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate in methanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture to reflux (approximately 65-70°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid.
-
Extract the precipitated carboxylic acid into ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which can be purified further by recrystallization.
Protocol 2: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride
This protocol details the conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride.[6][7]
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
-
N,N-dimethylformamide (DMF), catalytic amount
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the carboxylic acid and anhydrous toluene.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) to the mixture via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C).
-
Maintain the reflux for 1-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Protocol 3: Synthesis of Permethrin
This final step involves the esterification of the acid chloride with 3-phenoxybenzyl alcohol to produce Permethrin.[7][9]
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
3-Phenoxybenzyl alcohol
-
Anhydrous Toluene
-
Pyridine or another suitable acid scavenger
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve 3-phenoxybenzyl alcohol and pyridine in anhydrous toluene.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of the crude 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in anhydrous toluene to the alcohol solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Permethrin.
-
The crude product can be purified by column chromatography on silica gel to yield pure Permethrin. A patent describes obtaining Permethrin with a yield greater than 95%.[7]
Mechanism of Action: Neuronal Sodium Channel Modulation
Pyrethroid insecticides are potent neurotoxins that act on the voltage-gated sodium channels in the nerve cell membranes of insects.[10] Their primary mode of action involves binding to the sodium channels and modifying their gating kinetics. Specifically, they slow down both the activation and inactivation of the channels, causing them to remain open for an extended period. This leads to a persistent influx of sodium ions (Na⁺), resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis, leading to the death of the insect.
Caption: Pyrethroid mechanism of action on insect neurons.
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improved Method For The Synthesis Of Permethrin [quickcompany.in]
- 8. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 10. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ethyl 2-Methylcyclopropane-1-carboxylate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-methylcyclopropane-1-carboxylate and its derivatives are valuable building blocks in the synthesis of a variety of natural products. The cyclopropane ring, a motif present in numerous biologically active compounds, imparts unique conformational rigidity and metabolic stability to molecules.[1][2] This application note focuses on the utility of the 2-methylcyclopropane-1-carboxylate moiety in the asymmetric synthesis of natural products, with a specific focus on the synthesis of (+)-cascarillic acid. The methodologies described herein are applicable to researchers engaged in the stereoselective synthesis of complex molecular architectures.
The core strategy highlighted is a three-step aldol-cyclopropanation-retro-aldol sequence, which allows for the highly diastereoselective and enantioselective synthesis of chiral cyclopropane-containing fragments.[3][4] This approach utilizes a chiral auxiliary to control the stereochemistry of an initial aldol reaction, followed by a substrate-directed cyclopropanation, and subsequent cleavage to yield the desired enantiopure cyclopropane derivative.
Key Application: Asymmetric Synthesis of (+)-Cascarillic Acid
(+)-Cascarillic acid is a cyclopropane-containing natural product whose synthesis provides an excellent example of the strategic use of a 2-methylcyclopropane carboxylate precursor. The synthesis employs an aldol-cyclopropanation-retro-aldol protocol to establish the desired stereochemistry of the cyclopropane ring.[3][4]
Overall Synthetic Strategy
The asymmetric synthesis of (+)-cascarillic acid via this methodology can be summarized in the following logical workflow:
Figure 1: Workflow for the asymmetric synthesis of (+)-cascarillic acid.
Reaction Pathway
The core of the synthesis involves the creation of the 2-methylcyclopropane moiety with high stereocontrol. The following diagram illustrates the key transformations:
Figure 2: Key transformations in the synthesis of (+)-cascarillic acid.
Quantitative Data
The following table summarizes the reported yields and diastereoselectivity for the key steps in the synthesis of a chiral cyclopropane carboxaldehyde, a precursor to (+)-cascarillic acid.[4]
| Step | Reactants | Product | Diastereomeric Excess (de) | Yield (%) |
| Aldol Reaction | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, crotonaldehyde | syn-Aldol adduct | >95% | 85% |
| Cyclopropanation | syn-Aldol adduct, Et₂Zn, CH₂I₂ | Cyclopropyl-aldol adduct | >95% | 90% |
| Retro-Aldol Cleavage | Cyclopropyl-aldol adduct, LiOOH | Chiral cyclopropane carboxaldehyde | >95% ee | 88% |
Experimental Protocols
The following are generalized protocols for the key reactions in the synthesis of a 2-methylcyclopropane-containing natural product precursor, based on the synthesis of (+)-cascarillic acid.[4]
Protocol 1: Diastereoselective Aldol Reaction
Objective: To synthesize the syn-aldol adduct with high diastereoselectivity.
Materials:
-
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the α,β-unsaturated aldehyde (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the syn-aldol adduct.
Protocol 2: Hydroxyl-Directed Diastereoselective Cyclopropanation
Objective: To perform a diastereoselective cyclopropanation on the syn-aldol adduct.
Materials:
-
syn-Aldol adduct
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the syn-aldol adduct (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C under an inert atmosphere.
-
Add diethylzinc (3.0 eq) dropwise, followed by the dropwise addition of diiodomethane (3.0 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the cyclopropyl-aldol adduct.
Protocol 3: Retro-Aldol Cleavage
Objective: To cleave the chiral auxiliary and obtain the enantiopure cyclopropane carboxaldehyde.
Materials:
-
Cyclopropyl-aldol adduct
-
Tetrahydrofuran (THF)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the cyclopropyl-aldol adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with diethyl ether.
-
The aqueous layer can be acidified and extracted to recover the chiral auxiliary.
-
Combine the organic layers from the initial extraction, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous magnesium sulfate, and carefully concentrate in vacuo to obtain the crude chiral cyclopropane carboxaldehyde.
Note: The resulting aldehyde is often used immediately in the next step due to potential volatility and instability.
This compound and its derivatives are key synthons for the stereocontrolled synthesis of complex natural products. The aldol-cyclopropanation-retro-aldol strategy, as demonstrated in the synthesis of (+)-cascarillic acid, provides a robust and highly selective method for introducing the chiral 2-methylcyclopropane moiety. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of cyclopropane-containing molecules with high optical purity.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Steglich Esterification Protocol for the Synthesis of Ethyl 2-Methylcyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylcyclopropanecarboxylate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals. The cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design. The efficient synthesis of this ester is therefore of significant interest.
This application note provides a detailed protocol for the esterification of 2-methylcyclopropanecarboxylic acid to its corresponding ethyl ester. Due to the potential for steric hindrance around the cyclopropane ring, a robust and mild esterification method is required. The Steglich esterification is an excellent choice for this transformation as it proceeds under neutral conditions at room temperature, avoiding the harsh acidic conditions of Fischer esterification which can be detrimental to sensitive substrates.[1][2][3] This method utilizes a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate the ester formation with high efficiency.[4][5] The use of water-soluble EDC is particularly advantageous as it simplifies the purification process, allowing for the easy removal of the urea byproduct through aqueous work-up.[6]
Materials and Methods
Reagents and Equipment
-
2-Methylcyclopropanecarboxylic acid
-
Anhydrous Ethanol (EtOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or flash column chromatography
-
Standard laboratory glassware
Experimental Protocol
The following protocol details the steps for the Steglich esterification of 2-methylcyclopropanecarboxylic acid.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.2 eq) followed by 4-(dimethylamino)pyridine (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: Slowly add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled mixture in portions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude ethyl 2-methylcyclopropanecarboxylate can be purified by fractional distillation under reduced pressure (boiling point: 75 °C at 11 mmHg) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][8][9]
-
Data Presentation
The following table summarizes the key quantitative data for the esterification protocol.
| Parameter | Value |
| Reactants | |
| 2-Methylcyclopropanecarboxylic acid | 1.0 eq |
| Ethanol | 1.2 eq |
| EDC·HCl | 1.2 eq |
| DMAP | 0.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Ethyl 2-methylcyclopropanecarboxylate | |
| Estimated Yield | 85-95% |
| Purity (post-purification) | >98% (by GC-MS and ¹H NMR) |
Experimental Workflow
Caption: Workflow for the Steglich esterification of 2-methylcyclopropanecarboxylic acid.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. ETHYL 2-METHYLCYCLOPROPANE-1-CARBOXYLATE CAS#: 20913-25-1 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylcyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The cyclopropane motif can impart unique conformational constraints, improve metabolic stability, and enhance the potency of drug candidates. The strategic introduction of this small, strained ring system is a key tactic in the design of novel therapeutics. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers and professionals in the pharmaceutical and fine chemical industries. Three primary synthetic routes are discussed: the Simmons-Smith reaction, the Corey-Chaykovsky reaction, and transition-metal catalyzed cyclopropanation. A fourth potential industrial route via intramolecular cyclization is also considered.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes typical quantitative data for the different large-scale synthesis methods of this compound. These values are representative and may vary depending on the specific reaction conditions and scale of operation.
| Synthetic Method | Starting Materials | Typical Yield (%) | Typical Purity (%) | Key Process Considerations |
| Simmons-Smith Reaction | Ethyl crotonate, Diiodomethane, Zinc-Copper Couple | 70-85 | >95 | Stereospecific, heterogeneous reaction, requires activation of zinc, potential for exothermic reaction. |
| Corey-Chaykovsky Reaction | Ethyl crotonate, Trimethylsulfoxonium iodide, Strong Base (e.g., NaH) | 75-90 | >97 | Use of a strong base, requires careful temperature control, generation of dimethyl sulfoxide (DMSO) as a byproduct.[1][2][3][4][5] |
| Transition-Metal Catalyzed Cyclopropanation | Ethyl crotonate, Ethyl diazoacetate, Rhodium or Copper Catalyst | 80-95 | >98 | Use of potentially explosive and toxic ethyl diazoacetate, requires specialized handling, high efficiency and selectivity. |
| Intramolecular Cyclization | Ethyl 4-halopentanoate (e.g., chloro or bromo) | 65-85 | >95 | Use of a strong base, potential for elimination side reactions, dependent on the availability of the halo-ester starting material.[6] |
Experimental Protocols
Method 1: Simmons-Smith Cyclopropanation
This method utilizes a zinc carbenoid for the stereospecific cyclopropanation of an alkene.[7][8][9]
Reaction Scheme:
Caption: Simmons-Smith cyclopropanation of ethyl crotonate.
Protocol:
-
Zinc Activation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge activated zinc powder and copper(I) chloride under a nitrogen atmosphere. Add a suitable solvent such as diethyl ether or dichloromethane. Stir the suspension vigorously for 30-60 minutes.
-
Reagent Addition: To the activated zinc-copper couple suspension, add a solution of diiodomethane in the same solvent dropwise, maintaining the temperature between 25-30 °C using a cooling bath. A gentle reflux may be observed.
-
Substrate Addition: After the addition of diiodomethane is complete, add a solution of ethyl crotonate in the same solvent to the reaction mixture at a controlled rate, maintaining the temperature below 35 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the inorganic salts.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.
Method 2: Corey-Chaykovsky Cyclopropanation
This method involves the reaction of a sulfur ylide with an α,β-unsaturated ester.[1][2][3][4][5]
Reaction Scheme:
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 6. US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids - Google Patents [patents.google.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Ethyl 2-Methylcyclopropane-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-methylcyclopropane-1-carboxylate and structurally related cyclopropane derivatives in medicinal chemistry. The unique conformational constraints and metabolic stability conferred by the cyclopropane ring make it a valuable scaffold in modern drug design. This document outlines its application in the development of antiviral agents, provides quantitative data on the efficacy of a key drug synthesized using a cyclopropane building block, and details relevant experimental protocols.
Application in Antiviral Drug Discovery: The Case of Grazoprevir
A prime example of the successful incorporation of a cyclopropane moiety in a commercial drug is Grazoprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] The cyclopropane ring is a critical component of a key building block that contributes to the overall conformation and binding affinity of the drug to its target enzyme.[4] The rigid nature of the cyclopropane ring helps to properly orient the interacting functionalities of the drug molecule within the active site of the protease, thereby enhancing its inhibitory activity.
The NS3/4A protease is essential for the replication of the Hepatitis C virus, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[5] By inhibiting this enzyme, Grazoprevir effectively halts the viral life cycle.[1]
Mechanism of Action of Grazoprevir
The following diagram illustrates the role of the HCV NS3/4A protease in the viral life cycle and its inhibition by Grazoprevir.
Quantitative Data: Efficacy of Grazoprevir
The inclusion of the cyclopropane motif in Grazoprevir contributes to its potent antiviral activity across various HCV genotypes. The following tables summarize key quantitative data on the efficacy of Grazoprevir.
Table 1: In Vitro Inhibitory Activity of Grazoprevir
| HCV Genotype | IC50 (pM) | EC50 (nM) |
| Genotype 1a | 7 | 0.9 |
| Genotype 1b | 4 | - |
| Genotype 2a | - | - |
| Genotype 3a | - | - |
| Genotype 4 | 62 | 0.7 |
| Data sourced from PubChem and other cited literature.[1][2][3] |
Table 2: Clinical Efficacy of Grazoprevir (in combination with Elbasvir)
| HCV Genotype | Patient Population | Treatment Duration (weeks) | Sustained Virologic Response (SVR12) Rate |
| Genotype 1a | Treatment-Naïve | 12 | 92% |
| Genotype 1b | Treatment-Naïve | 12 | 99% |
| Genotype 4 | Treatment-Naïve (with cirrhosis) | 12 | 96% |
| Genotype 1a (with HIV co-infection) | Treatment-Naïve | 12 | 97% |
| Genotype 1b (with HIV co-infection) | Treatment-Naïve | 12 | 95% |
| SVR12 is defined as undetectable HCV RNA at 12 weeks post-treatment. Data from various clinical trials.[6][7][8] |
Experimental Protocols
The synthesis of cyclopropane-containing building blocks for antiviral agents like Grazoprevir often involves stereoselective cyclopropanation reactions. Below are representative protocols for the synthesis of a cyclopropane precursor and its subsequent elaboration.
Protocol 1: Simmons-Smith Cyclopropanation for the Synthesis of a Cyclopropyl Ketone Intermediate
This protocol describes a general method for the stereospecific synthesis of a cyclopropane ring from an alkene, a key step in forming the core of many bioactive molecules.[9]
References
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. hcplive.com [hcplive.com]
- 7. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for ethyl 2-methylcyclopropane-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of ethyl 2-methylcyclopropane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective method is the cyclopropanation of an alkene precursor, typically (E)-ethyl crotonate. The key reactions used for this transformation are the Simmons-Smith reaction, which employs a zinc-copper couple (Zn-Cu) and diiodomethane (CH₂I₂), and its widely used variant, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane.[1][2] These methods are valued for their reliability and stereospecificity.
Q2: What are the expected products of the reaction?
A2: The reaction produces a mixture of two diastereomers: trans-ethyl 2-methylcyclopropane-1-carboxylate and cis-ethyl 2-methylcyclopropane-1-carboxylate. The stereochemistry of the starting alkene is retained, meaning (E)-ethyl crotonate will primarily yield the trans isomer, while (Z)-ethyl crotonate would yield the cis isomer. The ratio of these isomers is a critical measure of the reaction's selectivity.
Q3: Why is the Furukawa modification (Et₂Zn/CH₂I₂) often preferred over the classic Simmons-Smith (Zn-Cu/CH₂I₂) reaction?
A3: The Furukawa modification is often preferred for several reasons. The reaction is homogeneous, as diethylzinc is a soluble liquid, which can lead to more reproducible results compared to the heterogeneous nature of the zinc-copper couple.[1] It is also generally more reactive, which is particularly useful for less reactive or electron-deficient alkenes.[3][4]
Q4: What is the role of the solvent in this reaction?
A4: The choice of solvent is critical as it can significantly influence reaction rate and selectivity. Non-coordinating, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[5][6] Basic or coordinating solvents can decrease the reaction rate by complexing with the zinc reagent, reducing its electrophilicity.[6]
Troubleshooting Guide
Problem 1: Low or No Yield of the Cyclopropanated Product
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the Zn-Cu couple is a frequent cause of reaction failure. Ensure it is freshly prepared and properly activated. Activation can be enhanced by washing zinc dust with dilute acid before treating with copper(II) sulfate.[3] |
| Poor Quality Reagents | Use high-purity (E)-ethyl crotonate. Diiodomethane should be freshly distilled or sourced from a reputable supplier and stored protected from light to prevent decomposition. Diethylzinc is highly pyrophoric and must be handled under a strict inert atmosphere. |
| Presence of Moisture | The Simmons-Smith reaction is highly sensitive to moisture, which quenches the organozinc reagent.[3] All glassware must be thoroughly oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. |
| Low Substrate Reactivity | As an α,β-unsaturated ester, ethyl crotonate is an electron-deficient alkene, which can be less reactive. Consider using the more reactive Furukawa modification (Et₂Zn/CH₂I₂).[4] Alternatively, a nickel-catalyzed variation has been shown to accelerate the cyclopropanation of electron-deficient alkenes.[1] |
| Incorrect Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, be cautious, as higher temperatures can sometimes promote side reactions. For the Furukawa modification, reactions are often started at 0°C and allowed to warm to room temperature. |
Problem 2: Poor Diastereoselectivity (Low trans:cis Ratio)
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Choice | The solvent can have a significant impact on diastereoselectivity. Non-complexing solvents like dichloromethane (CH₂Cl₂) or pentane generally favor higher selectivity. The use of more coordinating solvents like diethyl ether can sometimes lead to a decrease in the diastereomeric ratio.[3] |
| Reagent Stoichiometry | An excess of the cyclopropanating reagent can sometimes affect selectivity. Ensure precise control over the stoichiometry of diethylzinc and diiodomethane. |
| Isomerization of Starting Material | Ensure the starting (E)-ethyl crotonate is of high isomeric purity. Contamination with the (Z)-isomer will directly lead to the formation of the undesired cis-cyclopropane product. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes results from various cyclopropanation methods on α,β-unsaturated esters, providing insight into expected yields and diastereoselectivity. Note that direct comparison can be complex due to variations in substrates and reaction scales in the original literature.
| Reagent System | Substrate | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Et₂Zn, CH₂I₂ | Generic α,β-unsaturated ester | CH₂Cl₂ | 0 → RT | High | Predominantly trans |
| Et₂Zn, CH₂I₂, NiCl₂ (5 mol%) | Crotonamide | 1,4-dioxane | 70 | 36 | trans only |
| Me₃S(O)I, NaH | Derivative of glyceraldehyde | DMSO | -30 | 73 | 95:5 |
Experimental Protocols & Methodologies
Protocol 1: Furukawa Modification (Et₂Zn/CH₂I₂)
This protocol describes a general procedure for the cyclopropanation of (E)-ethyl crotonate using diethylzinc and diiodomethane.
Materials:
-
(E)-ethyl crotonate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous dichloromethane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. To the stirred solvent, slowly add diethylzinc solution (2.0 equivalents) via syringe.
-
Following the diethylzinc, add diiodomethane (2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition of diiodomethane is complete, add (E)-ethyl crotonate (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by fractional distillation to separate the trans and cis isomers.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Diastereoselective Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of ethyl 2-methylcyclopropane-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Challenges
Q1: What are the main challenges in achieving high diastereoselectivity in the synthesis of this compound?
A1: The primary challenges include controlling the stereochemical outcome to favor the desired diastereomer (cis or trans), managing the reactivity and potential hazards of reagents like ethyl diazoacetate, and optimizing reaction conditions to maximize both yield and diastereoselectivity.[1][2][3] Key factors that influence diastereoselectivity are the choice of cyclopropanation method, catalyst, solvent, and the substrate's electronic and steric properties.[4][5]
2. Simmons-Smith Cyclopropanation
Q2: I am using the Simmons-Smith reaction to synthesize this compound from ethyl crotonate, but the diastereoselectivity is low. What can I do to improve it?
A2: Low diastereoselectivity in the Simmons-Smith reaction can be addressed by several factors:
-
Reagent Purity and Preparation: Ensure the diiodomethane is pure and the zinc-copper couple is freshly prepared and active. The activity of the organozinc carbenoid is crucial.[6][7][8]
-
Solvent Choice: The choice of solvent significantly impacts diastereoselectivity. For instance, in some cases, switching from ether to a non-complexing solvent can improve the diastereomeric ratio.[4][5]
-
Furukawa Modification: Consider using the Furukawa modification, which involves using diethylzinc (Et₂Zn) instead of the zinc-copper couple.[6][7] This can enhance reactivity and, in some cases, improve stereoselectivity.
-
Directing Groups: The presence of a hydroxyl group on the allylic alcohol precursor can direct the cyclopropanation to occur on the same face, leading to high diastereoselectivity.[4][8][9] If your substrate lacks a directing group, consider alternative strategies or catalysts.
Q3: My Simmons-Smith reaction is sluggish and gives a low yield. How can I improve the reaction rate?
A3: To improve the reaction rate and yield:
-
Activation of Zinc: Ensure the zinc is sufficiently activated. Methods like using a zinc-copper couple or ultrasonication can improve the rate of organozinc compound formation.[8]
-
Furukawa Modification: As mentioned, the use of diethylzinc (Furukawa modification) often leads to a more reactive reagent, which can be beneficial for less nucleophilic alkenes.[4][6]
-
Temperature: While the reaction is often run at room temperature or below, gentle heating might be necessary for less reactive substrates, but be cautious as it could affect diastereoselectivity.
3. Transition Metal-Catalyzed Cyclopropanation with Ethyl Diazoacetate
Q4: I am using a rhodium catalyst for the cyclopropanation of ethyl crotonate with ethyl diazoacetate, but I am getting a mixture of diastereomers. How can I improve the selectivity?
A4: Achieving high diastereoselectivity with transition metal catalysts depends heavily on the catalyst system:
-
Catalyst Choice: Dirhodium(II) carboxylates are highly effective.[1] The choice of the carboxylate ligand on the rhodium catalyst can significantly influence stereoselectivity. Chiral rhodium catalysts are also available to achieve high enantioselectivity.[1][10]
-
Solvent: The solvent can influence the catalyst's activity and selectivity. Common solvents include dichloromethane (DCM) and pentane.[10][11]
-
Rate of Addition: Slow addition of ethyl diazoacetate to the reaction mixture containing the alkene and catalyst can help to minimize side reactions and improve selectivity.[10][11]
Q5: What are the safety precautions for handling ethyl diazoacetate?
A5: Ethyl diazoacetate is a potentially explosive and toxic compound.[12][13] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Avoid heating the compound, as it can decompose violently. [12]
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consider in-situ generation or using flow chemistry setups for larger-scale reactions to minimize the accumulation of hazardous diazo compounds. [13]
4. Michael-Initiated Ring Closure (MIRC)
Q6: I am attempting a Michael-Initiated Ring Closure (MIRC) to synthesize a substituted cyclopropane, but the reaction is not proceeding as expected. What are common issues?
A6: Common issues with MIRC reactions for cyclopropanation include:
-
Base Selection: The choice of base is critical for the initial Michael addition. The base should be strong enough to deprotonate the carbon pronucleophile but not so strong as to cause side reactions.[2]
-
Leaving Group: The efficiency of the final ring-closing step depends on the nature of the leaving group. A good leaving group is essential for the intramolecular nucleophilic substitution.
-
Reaction Conditions: Temperature and solvent can influence both the Michael addition and the subsequent cyclization. Optimization of these parameters is often necessary.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on diastereoselective cyclopropanation reactions.
Table 1: Influence of Reagent on Diastereoselectivity in Simmons-Smith Type Reactions
| Entry | Alkene Substrate | Reagent | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | (E)-3-penten-2-ol | IZnCH₂I (from Zn/Cu, CH₂I₂) | Ether | Low | [4] |
| 2 | (E)-3-penten-2-ol | EtZnCH₂I | Not Specified | High (favors syn) | [4] |
| 3 | Chiral allylic alcohol | Zn-Cu, CH₂I₂ | Ether | 50:50 | [4] |
| 4 | Chiral allylic alcohol | Zn-Cu, CH₂I₂ | Not Specified | 86:14 (favors syn) | [4] |
Table 2: Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
| Entry | Catalyst | Alkene | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ | Styrene | Variable | ~91 | [14] |
| 2 | Ru(II)-Pheox | 2-substituted allylic derivatives | Variable | 32-97 | [11] |
Note: Specific diastereomeric ratios for this compound were not explicitly detailed in the search results in a comparable tabular format. The data presented reflects general trends in similar systems.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a generalized procedure based on common practices for rhodium-catalyzed cyclopropanations with diazoacetates.[10][14]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (e.g., ethyl crotonate, 1 equivalent) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 equivalents) in a dry, degassed solvent (e.g., dichloromethane or pentane).
-
Degassing: Degas the reaction mixture using vacuum/argon cycles (repeat 3 times).
-
Diazoacetate Addition: In a separate flask, dissolve ethyl diazoacetate (1.1 equivalents) in the same dry, degassed solvent.
-
Reaction: Add the ethyl diazoacetate solution to the alkene/catalyst mixture dropwise over a period of 1-2 hours using a syringe pump at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound diastereomers.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a generalized procedure for the Furukawa modification of the Simmons-Smith reaction.[6][7]
-
Preparation: To a stirred solution of the alkene (e.g., ethyl crotonate, 1 equivalent) in a dry solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon), add diethylzinc (Et₂Zn, 1.1 equivalents) at 0 °C.
-
Reagent Addition: Add diiodomethane (CH₂I₂, 1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or GC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for two common methods of synthesizing this compound.
Caption: Key factors influencing the diastereoselectivity of cyclopropanation reactions.
References
- 1. This compound | 20913-25-1 | Benchchem [benchchem.com]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 13. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
improving the yield of Simmons-Smith reaction for substituted cyclopropanes
Welcome to the technical support center for the Simmons-Smith reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of substituted cyclopropanes.
Troubleshooting Guide
This guide addresses common issues encountered during the Simmons-Smith reaction, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low or No Yield of the Desired Cyclopropane
A low yield or complete failure of the reaction is one of the most frequent challenges. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | The activity of the zinc reagent is a critical factor and a common reason for reaction failure.[1] Ensure the zinc-copper couple is freshly prepared and properly activated.[1] Consider using ultrasound to enhance activation.[1][2][3] Alternatively, heating zinc powder in an inert atmosphere can also be an effective activation method.[4] |
| Poor Quality Diiodomethane | Impurities in diiodomethane can inhibit the reaction.[1] Use freshly distilled or high-purity diiodomethane.[1] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air.[1] All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Low Substrate Reactivity | Electron-deficient alkenes are less reactive. For these substrates, consider using a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][5] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[6] Basic solvents can decrease the reaction rate.[6] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[1] However, be mindful that higher temperatures can sometimes lead to side reactions.[1] |
Issue 2: Poor Diastereoselectivity in the Cyclopropanation of Chiral Alkenes
Achieving high diastereoselectivity is often a key objective. Several factors can influence the stereochemical outcome of the reaction.
| Potential Cause | Recommended Solution |
| Weak Directing Group Effect | The presence of a directing group, such as a hydroxyl group, can control the stereoselectivity by coordinating with the zinc reagent.[2][7][8] For substrates with weak directing groups, consider using a modified Simmons-Smith reagent that enhances this interaction. The Furukawa modification (Et₂Zn/CH₂I₂) is often preferred for allylic alcohols to achieve high diastereoselectivity.[5][9] |
| Substrate Geometry | The geometry of the alkene can influence diastereoselectivity. For example, in the cyclopropanation of chiral allylic alcohols, (Z)-disubstituted olefins often give very high syn selectivities, while (E)-disubstituted olefins may result in lower ratios.[5][10] The choice of reagent is crucial in these cases, with the Furukawa reagent often improving selectivity for (E)-olefins.[5] |
| Incorrect Reagent Stoichiometry | The stoichiometry of the reagents can affect selectivity. It is advisable to perform small-scale experiments to optimize the ratio of the zinc reagent and diiodomethane to the substrate. |
Issue 3: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.[1]
| Side Product/Reaction | Recommended Solution |
| Methylation of Heteroatoms | The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms, especially with excess reagent or prolonged reaction times.[1][11] Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[1] |
| Reaction with Other Functional Groups | While the Simmons-Smith reaction is tolerant of many functional groups, highly coordinating heteroatoms can sequester the zinc reagent and slow down the desired cyclopropanation.[8] If this is suspected, a larger excess of the Simmons-Smith reagent may be necessary. |
| Formation of Zinc Iodide (ZnI₂) | The Lewis acidic byproduct ZnI₂ can sometimes lead to side reactions with acid-sensitive products.[11] Adding excess Et₂Zn can scavenge the ZnI₂ by forming the less acidic EtZnI.[11] Quenching the reaction with pyridine can also sequester ZnI₂.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Simmons-Smith reaction?
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[8] This carbenoid then reacts with an alkene in a concerted, stereospecific manner to form the cyclopropane ring.[6][8] The reaction proceeds via a three-centered "butterfly-type" transition state.[6]
Q2: How do I prepare the activated zinc-copper couple?
A common procedure involves stirring zinc dust with a solution of copper(I) chloride in anhydrous diethyl ether under an inert atmosphere.[1] The mixture's color change from black to grayish indicates the formation of the active couple.[1]
Q3: What are the advantages of the Furukawa and Shi modifications?
The Furukawa modification , which uses diethylzinc (Et₂Zn) and diiodomethane, is often more reactive and reproducible than the classic zinc-copper couple method.[5][9] It is particularly effective for less nucleophilic alkenes and for improving diastereoselectivity with directing groups like allylic alcohols.[5] The Shi modification utilizes a more nucleophilic zinc carbenoid (e.g., CF₃CO₂ZnCH₂I), which allows for the cyclopropanation of unfunctionalized and electron-deficient alkenes that are poor substrates under traditional conditions.[11]
Q4: How does the presence of a hydroxyl group influence the stereoselectivity?
A hydroxyl group in proximity to the alkene can act as a directing group. It coordinates with the zinc atom of the Simmons-Smith reagent, delivering the methylene group to the same face of the double bond as the hydroxyl group, resulting in syn-cyclopropanation.[2][7][8] This effect is a powerful tool for controlling the stereochemistry of the product.
Q5: What are some typical workup procedures for the Simmons-Smith reaction?
After the reaction is complete, it is typically quenched by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] This dissolves the zinc salts.[8] The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are washed, dried, and concentrated.[1] Purification is usually achieved by column chromatography or distillation.[1]
Experimental Protocols
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
This protocol outlines the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[1]
-
Materials: Zinc dust, Copper(I) chloride, Anhydrous diethyl ether, Diiodomethane, Cyclohexene, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from black to a grayish color. Stir for an additional 30 minutes.[1]
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[1]
-
Protocol 2: Furukawa Modification for Diastereoselective Cyclopropanation of an Allylic Alcohol
This protocol is suitable for substrates containing a directing hydroxyl group to achieve high diastereoselectivity.[1]
-
Materials: Allylic alcohol, Diethylzinc (solution in hexanes), Diiodomethane, Anhydrous dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.[1]
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.[9]
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[1][9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
-
Visual Guides
Caption: General experimental workflow for the Simmons-Smith reaction.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Key factors that control diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. tandfonline.com [tandfonline.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orgosolver.com [orgosolver.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Byproduct Formation in Cyclopropanation Reactions
Welcome to the technical support center for troubleshooting cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to byproduct formation in their experiments. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, complete with detailed experimental protocols and quantitative data to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish and incomplete, leading to a low yield of the desired cyclopropane. What are the common causes and how can I improve it?
A1: Low conversion in Simmons-Smith reactions is a frequent issue, often related to the activity of the zinc reagent or reaction conditions. Here are the primary factors to investigate:
-
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial. It should be freshly prepared and highly active. The use of ultrasound can help activate the zinc surface.[1][2]
-
Reagent Purity: Impurities in the diiodomethane can inhibit the reaction. Ensure it is freshly distilled or from a new bottle.[3]
-
Moisture and Air Sensitivity: The Simmons-Smith reaction is sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Reaction Temperature: If the reaction is slow, a gradual increase in temperature (in 5-10 °C increments) may improve the rate. However, be cautious as higher temperatures can sometimes lead to side reactions.[3]
-
Alternative Reagents: Consider using the Furukawa modification (diethylzinc and diiodomethane), which often results in a faster and more reproducible reaction.[4][5] For less reactive, electron-deficient alkenes, the Shi modification can be more effective.[3][5]
Q2: I am observing significant amounts of diethyl maleate and fumarate in my rhodium-catalyzed cyclopropanation of an alkene with ethyl diazoacetate (EDA). What is causing this and how can I prevent it?
A2: The formation of diethyl maleate and fumarate is a classic example of carbene dimerization, a common side reaction when using diazo compounds.[4] This occurs when the concentration of the generated carbene is too high, allowing it to react with itself instead of the target alkene.
To minimize this byproduct, you should:
-
Slowly Add the Diazo Compound: The most effective way to prevent dimerization is to add the ethyl diazoacetate solution slowly to the reaction mixture over several hours using a syringe pump. This maintains a low, steady concentration of the carbene, favoring the reaction with the alkene.[4]
-
Control the Temperature: Perform the reaction at the recommended temperature, which for many rhodium-catalyzed reactions is room temperature. Deviations can affect the rate of carbene formation and consumption.[4]
-
Ensure Purity of the Diazo Compound: Acidic impurities can cause the diazo compound to decompose, leading to side reactions. Ensure your EDA is pure.[4]
Q3: My cyclopropanation of an allylic alcohol is resulting in a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity in the cyclopropanation of allylic alcohols often relies on harnessing the directing effect of the hydroxyl group.
-
Directed Simmons-Smith Reaction: The hydroxyl group can coordinate with the zinc reagent in a Simmons-Smith reaction, directing the cyclopropanation to the same face of the double bond.[1] The Furukawa variant (Et₂Zn/CH₂I₂) is particularly effective in enhancing this directing effect.[1]
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the steric bulk of the catalyst and ligands can significantly influence the facial selectivity. Screening different chiral ligands is often necessary to find the optimal one for your specific substrate.[4]
-
Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.[3]
Q4: I am attempting to cyclopropanate an electron-deficient alkene, but the reaction is not proceeding well. What can I do?
A4: Electron-deficient alkenes are generally less reactive towards the electrophilic carbenes or carbenoids used in many cyclopropanation reactions.[4] To address this, you can:
-
Use a More Reactive Carbene Source: For Simmons-Smith type reactions, the Shi modification is known to be more effective for electron-deficient alkenes.[5]
-
Change the Catalytic System: Cobalt-catalyzed systems have shown good efficacy with electron-deficient olefins.[4] Rhodium catalysts with specific ligands can also be effective.[6]
-
Modify Reaction Conditions: Longer reaction times or higher temperatures may be required, but this should be balanced against the potential for increased byproduct formation.[4]
Q5: What is the proper work-up procedure to remove zinc salts from my Simmons-Smith reaction?
A5: A typical work-up involves quenching the reaction to decompose any remaining zinc carbenoid and then removing the resulting zinc salts.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.[3][4]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3][4]
For acid-sensitive products, consider using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for quenching and deactivated silica gel (e.g., with triethylamine) or alumina for chromatography.[3]
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
This guide provides a systematic approach to troubleshooting low yields in cyclopropanation reactions.
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Excessive Byproduct Formation
This guide helps to identify the source of byproducts and suggests mitigation strategies.
Caption: Troubleshooting workflow for byproduct formation.
Quantitative Data on Byproduct Formation
The following tables summarize how different reaction parameters can influence the yield and the formation of byproducts.
Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate [1]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 |
| 2 | Cu(acac)₂ | Dioxane | 80 | 85 | 70:30 |
Table 2: Effect of Catalyst Loading on Enantioselectivity in a Rhodium-Catalyzed Cyclopropanation
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | >95 | 97 |
| 2 | 0.5 | >95 | 96 |
| 3 | 0.1 | >95 | 91 |
| 4 | 0.01 | Incomplete | 40 |
Table 3: Effect of Temperature and Solvent on a Rhodium-Catalyzed Cyclopropanation [7]
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 25 | 2 | >99 | 93 |
| 2 | Dimethyl Carbonate | 25 | 10 | Incomplete | 97 |
| 3 | Dimethyl Carbonate | 40 | 6 | >99 | 96 |
| 4 | Dimethyl Carbonate | 60 | 2 | >99 | 96 |
Experimental Protocols
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol[1]
This protocol describes a diastereoselective cyclopropanation of an allylic alcohol using the Furukawa modification of the Simmons-Smith reaction.
Materials:
-
Allylic alcohol (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂) (2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the allylic alcohol in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the cooled solution.
-
After the addition is complete, add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Rhodium-Catalyzed Cyclopropanation with Slow Addition of Ethyl Diazoacetate (EDA)[4]
This protocol is designed to minimize carbene dimerization by the slow addition of the diazo compound.
Materials:
-
Alkene (e.g., Styrene) (1.0 mmol)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄) (0.01 mmol, 1 mol%)
-
Ethyl diazoacetate (EDA) (1.2 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alkene and the anhydrous solvent.
-
Add the dirhodium(II) catalyst to the flask.
-
Prepare a solution of ethyl diazoacetate in the same anhydrous solvent.
-
Using a syringe pump, add the EDA solution to the reaction mixture dropwise over a period of 4-8 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. orgosolver.com [orgosolver.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
scale-up considerations for the synthesis of ethyl 2-methylcyclopropane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 2-methylcyclopropane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is the cyclopropanation of an appropriate alkene precursor. The Simmons-Smith reaction and its modifications are widely used for this transformation.[1][2] This involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.[2] The logical starting material for this synthesis is ethyl tiglate (for the trans-isomer) or ethyl angelate (for the cis-isomer).
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Several safety precautions are crucial. Diiodomethane is a toxic and volatile liquid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diethylzinc is highly pyrophoric and reacts violently with water and air; it must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques. The reaction can be exothermic, so proper temperature control and a suitable cooling bath are essential, especially during the addition of reagents.
Q3: How can I control the diastereoselectivity of the reaction to obtain the desired isomer of this compound?
A3: The Simmons-Smith reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3] To obtain the trans-isomer of this compound, you should start with ethyl tiglate ((E)-2-methylbut-2-enoate). For the cis-isomer, ethyl angelate ((Z)-2-methylbut-2-enoate) would be the required starting material. The choice of solvent and the specific Simmons-Smith reagent variant can also influence diastereoselectivity in some cases.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include unreacted starting materials, and in the case of the Simmons-Smith reaction, zinc salts.[2] Side reactions are generally infrequent with this method.[4] However, the formation of ethyl iodide can occur if the reaction mixture is exposed to acidic conditions during workup in the presence of iodide ions. To minimize byproducts, ensure the reaction goes to completion by monitoring with techniques like TLC or GC. Using a slight excess of the cyclopropanating agent can help drive the reaction forward. A careful aqueous workup is necessary to remove zinc salts.
Q5: What are the recommended methods for purifying the final product?
A5: this compound is a liquid with a boiling point around 151.5 °C.[5] Purification is typically achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures. Column chromatography on silica gel can also be employed for smaller scales or to remove closely related impurities. The choice of eluent for chromatography would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive zinc-copper couple. 2. Deactivated diethylzinc. 3. Insufficient reaction temperature or time. 4. Presence of water in the reaction. | 1. Activate the zinc-copper couple properly (e.g., with HCl wash followed by drying). Consider using ultrasonication to improve activation.[1] 2. Use freshly purchased, high-purity diethylzinc and handle it strictly under an inert atmosphere. 3. Monitor the reaction progress by TLC or GC and adjust the reaction time or temperature accordingly. Some reactions may require gentle heating to initiate or go to completion. 4. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of a significant amount of starting material | 1. Insufficient amount of cyclopropanating agent. 2. Low reactivity of the alkene. | 1. Use a slight excess (1.1-1.5 equivalents) of diiodomethane and the zinc reagent. 2. For electron-deficient alkenes, the reaction may be sluggish. Consider using a more reactive cyclopropanating agent or increasing the reaction temperature.[6] |
| Poor diastereoselectivity | 1. Isomerically impure starting alkene. 2. Isomerization of the starting alkene under reaction conditions. | 1. Ensure the stereochemical purity of the starting ethyl tiglate or ethyl angelate using techniques like NMR or GC. 2. Maintain controlled reaction temperatures to minimize the risk of isomerization. |
| Difficulties in product isolation | 1. Emulsion formation during aqueous workup. 2. Co-distillation with solvent or impurities. | 1. Add a saturated solution of sodium chloride (brine) to break up emulsions. 2. Ensure the complete removal of the reaction solvent before distillation. Use a fractionating column for better separation during distillation. |
| Product decomposition during purification | 1. High temperature during distillation. 2. Presence of acidic or basic impurities. | 1. Perform distillation under reduced pressure to lower the boiling point. 2. Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before distillation. |
Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl Tiglate
This protocol is a representative example for the synthesis of trans-ethyl 2-methylcyclopropane-1-carboxylate.
Materials:
-
Ethyl tiglate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Zinc Reagent:
-
Method A: Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add the zinc-copper couple under a nitrogen atmosphere.
-
Method B: Diethylzinc: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethylzinc in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
Cool the flask containing the zinc reagent in an ice bath.
-
Add a solution of diiodomethane in the anhydrous solvent dropwise to the stirred suspension of the zinc-copper couple or the diethylzinc solution. A gentle reflux may be observed.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes. The formation of the active carbenoid species (iodomethylzinc iodide or a related species) will occur.
-
-
Cyclopropanation:
-
Cool the reaction mixture again in an ice bath.
-
Add a solution of ethyl tiglate in the anhydrous solvent dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., diethyl ether or DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Simmons-Smith Reaction [organic-chemistry.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
removal of zinc byproducts from Simmons-Smith reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Simmons-Smith reaction. The focus is on the effective removal of zinc byproducts to ensure the purity of the desired cyclopropanated products.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification stages of a Simmons-Smith reaction.
Issue 1: Persistent Emulsion During Aqueous Workup
Q: I am observing a persistent emulsion at the aqueous-organic interface during extraction, making phase separation difficult. What can I do?
A: Emulsion formation is a common issue when quenching Simmons-Smith reactions, often due to finely dispersed zinc salts. Here are several strategies to resolve this:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes). Adding a saturated aqueous sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion and remove particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a diethyl ether/water mixture) can sometimes disrupt the emulsion. Be mindful that this will require subsequent removal.
-
Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
Issue 2: Incomplete Removal of Zinc Salts After Aqueous Wash
Q: After performing an aqueous workup, I still observe a significant amount of zinc residue in my organic layer, which is interfering with subsequent steps. How can I improve the removal of zinc salts?
A: The primary zinc byproduct in a Simmons-Smith reaction is zinc iodide (ZnI₂), which is highly soluble in water. If you are experiencing incomplete removal, consider the following:
-
Multiple Washes: A single aqueous wash may not be sufficient. Perform multiple washes with the quenching solution (e.g., saturated aqueous NH₄Cl) or deionized water.
-
Choice of Quenching Agent: While saturated ammonium chloride is common, other quenching agents can be effective. A wash with a dilute acid (e.g., 0.2 M HCl) can be very effective at solubilizing zinc salts. However, be cautious if your product is acid-sensitive. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) can also be used.[1][2]
-
Complexation: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous wash can help sequester zinc ions and improve their removal into the aqueous phase.[3]
Issue 3: Formation of Unexpected Byproducts
Q: My final product is contaminated with byproducts. How can I minimize their formation?
A: Byproduct formation in Simmons-Smith reactions can often be attributed to the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct or side reactions of the reactive zinc carbenoid.
-
Lewis Acid-Catalyzed Degradation: If your product is sensitive to Lewis acids, the ZnI₂ generated can cause decomposition or rearrangement.[2][4] To mitigate this, consider the following:
-
Use of Pyridine: Adding pyridine during the workup can scavenge the ZnI₂ by forming a coordination complex, thus reducing its Lewis acidity.[4]
-
Excess Diethylzinc (Furukawa Modification): When using the Furukawa modification (Et₂Zn and CH₂I₂), adding a slight excess of diethylzinc can react with the ZnI₂ as it forms, converting it to the less Lewis acidic EtZnI.[4]
-
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can sometimes methylate heteroatoms like alcohols, especially with prolonged reaction times or an excess of the Simmons-Smith reagent.[2][4] To avoid this, use a minimal excess of the reagent and monitor the reaction closely to avoid unnecessarily long reaction times.[2]
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Simmons-Smith reaction?
A1: A typical aqueous workup involves cooling the reaction mixture to 0 °C and slowly quenching it with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5] The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted one or more times with an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[1][2]
Q2: Which quenching agent is best: ammonium chloride or sodium bicarbonate?
A2: Both saturated aqueous ammonium chloride (NH₄Cl) and sodium bicarbonate (NaHCO₃) are commonly used to quench Simmons-Smith reactions and dissolve zinc salts.[2][6]
-
Ammonium Chloride (NH₄Cl): This is a mildly acidic salt solution that is very effective at dissolving zinc salts. It is the most frequently cited quenching agent.[5]
-
Sodium Bicarbonate (NaHCO₃): This is a basic solution that can be advantageous if the desired product is sensitive to acid.[1][2] The choice depends on the stability of your product. For most applications, NH₄Cl is sufficient.
Q3: Are there non-aqueous workup procedures to remove zinc byproducts?
A3: Yes, non-aqueous workups can be advantageous for large-scale reactions or when dealing with water-sensitive compounds. One approach involves adding a precipitating agent to the organic reaction mixture to form an insoluble zinc complex that can be removed by filtration. For instance, a reagent with at least two nitrogen donors can be used to precipitate the zinc salts.[7] Another strategy is to add pyridine to the reaction mixture after completion, which complexes with the zinc iodide and can be removed.[4]
Q4: How can I purify my cyclopropanated product from residual zinc compounds and other impurities?
A4: After the initial workup, the crude product is typically purified by either distillation (for volatile compounds) or column chromatography.[1][2]
-
Column Chromatography: Silica gel is the most common stationary phase. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically used.[1] For acid-sensitive products, it is advisable to use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or alumina.[2]
Data Presentation
Table 1: Comparison of Methods for Zinc Byproduct Removal
| Removal Method | Procedure | Advantages | Disadvantages |
| Aqueous Workup (NH₄Cl) | Quench with saturated aq. NH₄Cl, extract with organic solvent, wash with brine, dry, and concentrate.[2][5] | Simple, effective for lab-scale, readily available reagents. | Can form emulsions; may not be suitable for water-sensitive products; generates aqueous waste. |
| Aqueous Workup (NaHCO₃) | Quench with saturated aq. NaHCO₃, extract with organic solvent, wash with brine, dry, and concentrate.[1][2] | Suitable for acid-sensitive products. | May be less effective at dissolving zinc salts than NH₄Cl. |
| Aqueous Workup (Dilute Acid) | Quench with a dilute acid (e.g., 0.2 M HCl), extract with organic solvent, wash with brine, dry, and concentrate. | Highly effective at solubilizing zinc salts. | Not suitable for acid-sensitive products. |
| Pyridine Scavenging | Add pyridine to the completed reaction mixture to complex with ZnI₂, followed by workup.[4] | Reduces the Lewis acidity of ZnI₂, protecting sensitive products. | Pyridine can be difficult to remove completely. |
| Precipitation | Add a precipitating agent (e.g., one with multiple nitrogen donors) to the organic solution, and remove the solid zinc complex by filtration.[7] | Avoids aqueous waste; suitable for large-scale and water-sensitive products. | Requires specific precipitating agents; may be less general than aqueous workups. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup using Ammonium Chloride
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine all organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.[1][8]
Visualizations
Caption: Standard Aqueous Workup Workflow.
Caption: Troubleshooting Logic for Zinc Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for determining the purity of ethyl 2-methylcyclopropane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of ethyl 2-methylcyclopropane-1-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods are Gas Chromatography (GC) for assessing volatile and semi-volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis and structural confirmation. Due to the presence of stereoisomers (cis/trans diastereomers and enantiomers), specialized chiral GC methods are often necessary for complete purity profiling.[1][2]
Q2: What are the potential stereoisomers of this compound I should be aware of?
A2: this compound possesses two chiral centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These exist as two pairs of enantiomers (cis and trans diastereomers). Standard chromatographic techniques can often separate the cis and trans diastereomers, but chiral-specific methods are required to separate the enantiomers within each pair.[2]
Q3: What are the common impurities I might find in my sample?
A3: Common impurities can originate from the synthesis process. A likely route involves the cyclopropanation of an ethyl ester of tiglic acid or angelic acid. Therefore, potential impurities include:
-
Unreacted starting materials (e.g., ethyl tiglate, ethyl angelate).
-
Reagents and catalysts from the cyclopropanation step.
-
Solvents used during synthesis and purification (e.g., diethyl ether, dichloromethane).
-
Byproducts from side reactions.
Q4: Can I use ¹H NMR to determine the purity of my sample?
A4: Yes, quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of this compound.[3][4][5] By comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known concentration, a highly accurate purity value can be obtained. This method is non-destructive and can identify and quantify impurities if their signals do not overlap with the analyte or standard signals.[3]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor resolution between cis and trans isomers.
-
Possible Cause: The GC column stationary phase lacks sufficient selectivity for the diastereomers.
-
Solution:
-
Column Selection: Employ a mid-polarity to high-polarity column. Phenyl-substituted columns or those with polyethylene glycol (PEG) stationary phases often provide better selectivity for isomers than non-polar phases.
-
Optimize Oven Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) can enhance the separation between closely eluting peaks.[1][2]
-
Issue 2: Inability to separate all four stereoisomers.
-
Possible Cause: A standard achiral GC column is being used, which cannot resolve enantiomers.
-
Solution:
Issue 3: Peak tailing for the analyte.
-
Possible Cause 1: Active sites in the GC system. The ester functional group can interact with active sites (e.g., silanol groups) in the injector liner or on the column itself.
-
Solution 1: Use a deactivated injector liner and a high-quality, well-conditioned column.
-
Possible Cause 2: Sub-optimal temperature. The injector or column temperature may be too low, causing condensation and slow desorption.
-
Solution 2: Ensure the injector temperature is sufficient to rapidly vaporize the sample and that the column temperature is appropriate for the analyte's volatility.
¹H NMR Analysis
Issue 1: Inaccurate purity determination using qNMR.
-
Possible Cause 1: Incomplete relaxation of signals. If the relaxation delay (d1) is too short, signals will not fully return to equilibrium between scans, leading to inaccurate integration.
-
Solution 1: Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard).[3]
-
Possible Cause 2: Poor signal-to-noise ratio. Low signal-to-noise can introduce errors in the integration.
-
Solution 2: Increase the number of scans to achieve a signal-to-noise ratio of at least 150:1 for the peaks being integrated.[3]
-
Possible Cause 3: Overlapping signals. Peaks from the analyte, internal standard, or impurities may overlap, making accurate integration impossible.
-
Solution 3: Choose an internal standard with signals in a clear region of the spectrum. If impurity signals overlap, another analytical method (like GC) may be needed to quantify those specific impurities.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC-FID) for Isomer Purity
This protocol is designed to separate and quantify the stereoisomers of this compound.
| Parameter | Setting |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm or similar) |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 2 °C/min to 160 °CHold: 5 min |
| Detector | FID, 250 °C |
| Sample Prep | Dilute sample to ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate. |
Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity
This protocol provides a method for determining the absolute purity of a sample.
| Parameter | Setting |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated chloroform (CDCl₃) |
| Internal Standard | A certified standard with known purity (e.g., maleic acid, dimethyl sulfone) with non-overlapping signals. |
| Sample Preparation | Accurately weigh ~10-20 mg of the sample and ~5-10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃. |
| Pulse Program | Standard 1D proton experiment |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (d1) | ≥ 20 seconds (or 5x the longest T1) |
| Number of Scans | 16 or more, to achieve S/N > 150:1 |
| Data Processing | Apply a small line broadening (e.g., 0.3 Hz). Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. |
¹H NMR Data for this compound (trans isomer, approximate shifts): [7]
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH ₂-CH₃ | ~4.1 | Quartet (q) | 2H |
| -O-CH₂-CH ₃ | ~1.25 | Triplet (t) | 3H |
| Cyclopropane H | ~1.1 - 1.4 | Multiplet (m) | 2H |
| Cyclopropane CH -CH₃ | ~1.1 | Multiplet (m) | 1H |
| Cyclopropane CH -COOEt | ~0.6-0.7 | Multiplet (m) | 1H |
| -CH-CH ₃ | ~1.16 | Doublet (d) | 3H |
Visualizations
Caption: General workflow for determining the purity of this compound.
Caption: Decision tree for troubleshooting poor resolution in the GC analysis of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 6. gcms.cz [gcms.cz]
- 7. This compound(20913-25-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanation
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing exothermic cyclopropanation reactions at scale.
Frequently Asked Questions (FAQs)
Q1: What makes cyclopropanation reactions exothermic and why is this a concern at a large scale?
A1: Cyclopropanation reactions involve the formation of a strained three-membered ring. The creation of this high-energy ring structure from less strained starting materials (alkenes and carbenes/carbenoids) releases a significant amount of energy in the form of heat, making the reaction exothermic.[1] At a laboratory scale, this heat can often dissipate into the surrounding environment. However, when scaling up, the volume of the reaction mixture increases cubically (by a power of 3), while the surface area of the reactor, which is responsible for heat dissipation, only increases squarely (by a power of 2).[2] This changing surface-area-to-volume ratio leads to less efficient heat removal, which can cause a rapid increase in temperature, posing a significant risk of a thermal runaway.[3][4]
Q2: What is a thermal runaway reaction and what are its potential consequences?
A2: A thermal runaway is a situation where an increase in temperature causes a further, often uncontrollable, increase in the reaction rate, which in turn generates even more heat.[5] This positive feedback loop can lead to a rapid rise in both temperature and pressure within the reactor.[6] The consequences can be severe, ranging from boiling over of the reaction mixture and product degradation to equipment failure, fire, or even an explosion.[3][7]
Q3: What are the primary methods for controlling temperature in a large-scale reactor?
A3: The most common methods for temperature control in large-scale reactors involve removing the heat generated by the exothermic reaction. These include:
-
Jacketed Reactors: These reactors have a "jacket" or outer vessel through which a coolant (like water, glycol, or oil) is circulated to absorb heat from the reaction.[8][9][10]
-
Internal Cooling Coils: Coils are placed directly within the reaction mixture, and a coolant is passed through them for more direct and rapid heat transfer.[8][11]
-
External Heat Exchangers: The reaction mixture is pumped out of the reactor, through an external cooling system, and then returned.[11]
-
Cryogenic Cooling: For reactions requiring very low temperatures or rapid heat removal, liquefied gases like liquid nitrogen can be used as coolants.[12]
Q4: How can I assess the thermal hazard of my cyclopropanation reaction before scaling up?
A4: A thorough reaction hazard assessment is crucial before any scale-up.[13] This typically involves:
-
Literature Review: Check for any known hazards associated with the specific reagents or reaction type.[5]
-
Reaction Calorimetry (RC): This technique measures the heat evolved during the reaction in real-time, providing critical data on the heat of reaction, heat release rate, and potential for thermal accumulation.[14]
-
Differential Scanning Calorimetry (DSC): DSC can be used as a screening tool to determine the thermal stability of reactants, products, and intermediates, and to identify the onset temperature of any decomposition reactions.[15][16]
-
Adiabatic Calorimetry: This method helps to simulate a worst-case scenario (cooling failure) to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the Time to Maximum Rate (TMRad).[14]
Q5: What is Process Analytical Technology (PAT) and how can it help manage exothermic reactions?
A5: Process Analytical Technology (PAT) involves the use of in-line and on-line analytical tools to monitor a chemical process in real-time.[17] For cyclopropanation, techniques like FTIR (Fourier Transform Infrared Spectroscopy) or Raman spectroscopy can continuously monitor the concentration of reactants and products.[17][18] This real-time data allows for a better understanding of the reaction kinetics and can be used to control reagent addition rates, ensuring that the rate of heat generation does not exceed the cooling capacity of the reactor.[17][18]
Troubleshooting Guide
Issue 1: The reactor temperature is rising too quickly and is difficult to control.
| Possible Cause | Suggested Solution |
| Reagent addition is too fast. | The rate of heat generation is exceeding the reactor's cooling capacity. Reduce the addition rate of the limiting reagent. For highly exothermic reactions, use a semi-batch process with controlled, slow addition via a syringe pump or dosing pump.[19] |
| Inadequate cooling. | Ensure the cooling system is operating at its maximum capacity. Check the coolant temperature and flow rate. For very energetic reactions, a more powerful cooling system or a lower temperature coolant may be necessary.[7] |
| Poor mixing/Agitator failure. | Inefficient stirring can create localized hot spots where the reaction accelerates.[20] Verify that the agitator is functioning correctly and that the stirring speed is sufficient to maintain a homogenous temperature throughout the reactor. |
| Accumulation of unreacted starting material. | If the reaction is initiated at a temperature that is too low, reagents can accumulate without reacting. A subsequent temperature increase can then trigger a very rapid, uncontrolled reaction.[2][21] Ensure the reaction temperature is sufficient for initiation before beginning the bulk of the reagent addition. Reaction calorimetry can help quantify this accumulation.[14] |
Issue 2: The reaction is sluggish or incomplete, even after extending the reaction time.
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | While crucial for safety, excessively low temperatures can slow the reaction rate to a crawl. Gradually increase the temperature in small increments (e.g., 5-10 °C), carefully monitoring for any exotherm.[22] |
| Inactive catalyst or reagents. | Many cyclopropanation catalysts and reagents are sensitive to air and moisture.[23][24] Ensure all reagents are pure, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[24] For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and activated.[23][24] |
| Insufficient catalyst loading. | Low catalyst loading can lead to incomplete conversion.[23] Consider incrementally increasing the catalyst amount. |
| Inhibitors present in the reaction mixture. | Impurities in the starting materials or solvent can inhibit the catalyst.[23] Use purified reagents and high-purity solvents. |
Issue 3: I am observing significant byproduct formation, reducing my yield and purity.
| Possible Cause | Suggested Solution |
| Temperature is too high. | Excessive temperatures can lead to side reactions or decomposition of the product or reagents.[22][25] Optimize the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation. |
| Incorrect stoichiometry or addition order. | Using a large excess of one reagent can sometimes promote side reactions.[5] The order of addition can also be critical; always add the more reactive component slowly to the stable component.[19] |
| Decomposition of diazo compounds. | If using diazo compounds, they can be unstable. Slow, controlled addition is crucial to minimize side reactions like dimerization.[23] Ensure the diazo compound is free from acidic impurities that can cause decomposition.[23] |
| Isomerization of the cyclopropane ring. | The strained cyclopropane ring can be susceptible to ring-opening or isomerization, especially at elevated temperatures or under acidic/basic conditions.[25] Maintain neutral pH if possible and use the mildest effective reaction temperature. |
Data Presentation
Table 1: Comparison of Common Reactor Cooling Methods
| Cooling Method | Typical Temperature Range (°C) | Heat Transfer Efficiency | Advantages | Disadvantages |
| Jacket Cooling (Water/Glycol) [8][9] | -20 to 150 | Good | Uniform temperature distribution, precise control.[8] | Limited by coolant temperature, indirect heat transfer. |
| Internal Cooling Coils [8] | -40 to 150 | Very Good | Direct contact with reaction mass for rapid cooling.[8] | Can be difficult to clean, may interfere with mixing. |
| External Heat Exchanger [11] | Dependent on system | Excellent | High heat removal capacity, suitable for very large volumes. | Requires external pumping, potential for material to spend time outside the reactor. |
| Cryogenic Cooling (Liquid N₂) [12] | < -100 | Excellent | Achieves very low temperatures, rapid cooling.[12] | Higher operational cost, requires specialized equipment and handling.[12] |
Table 2: Key Thermal Hazard Parameters from Calorimetry
| Parameter | Description | How it is Measured | Importance for Scale-Up |
| Heat of Reaction (ΔHᵣ) | The total amount of heat released or absorbed by the reaction. | Reaction Calorimetry (RC) | Determines the total heat load the cooling system must handle.[14] |
| Heat Release Rate (qᵣ) | The rate at which heat is generated by the reaction at a given time. | Reaction Calorimetry (RC) | Must not exceed the reactor's maximum heat removal rate.[14] |
| Adiabatic Temperature Rise (ΔTₐd) | The theoretical temperature increase if all cooling fails. | Calculated from ΔHᵣ and the heat capacity (Cp) of the reaction mass.[14] | A high ΔTₐd indicates a high-risk reaction. A key "worst-case scenario" parameter.[14] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents. | Reaction Calorimetry (RC) | A critical safety parameter. The MTSR should remain well below the onset temperature of any decomposition reactions.[14] |
| Decomposition Onset Temperature (Tₒₙₛₑₜ) | The temperature at which a substance begins to decompose exothermically. | Differential Scanning Calorimetry (DSC), Adiabatic Calorimetry | The process temperature and MTSR must be kept safely below this value.[16] |
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Large-Scale Cyclopropanation (Simmons-Smith Type)
-
1. Reactor Preparation:
-
Ensure the reactor and all associated glassware are thoroughly oven-dried or flame-dried to remove all moisture.[24]
-
Assemble the reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an inert gas inlet (e.g., Nitrogen or Argon).[24]
-
Purge the entire system with the inert gas.
-
-
2. Reagent Preparation:
-
3. Controlled Reaction Execution:
-
Cool the reactor containing the alkene solution to the desired starting temperature (e.g., 0 °C) using the reactor's cooling system.[22]
-
Using a dosing pump, add the prepared Simmons-Smith reagent to the alkene solution dropwise over a period of 1-4 hours.[19]
-
Continuously monitor the internal reaction temperature. The addition rate should be adjusted to ensure the temperature does not exceed the setpoint by more than 2-3 °C.[19]
-
If the temperature rises too quickly, immediately stop the addition until the temperature stabilizes.[5]
-
-
4. Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir at the set temperature or warm slowly to room temperature. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, GC) until the starting material is consumed.[22]
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining cooling.[22]
-
Proceed with standard extraction, drying, and purification procedures.
-
Protocol 2: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)
-
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (e.g., starting material, final product, or a simulated final reaction mixture) into a DSC pan.
-
Hermetically seal the pan to prevent evaporation during the analysis.
-
-
2. Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to ramp the temperature at a defined rate (e.g., 2-10 °C/min) over the desired temperature range. The range should extend well beyond the intended process temperature to detect any potential decompositions.[16]
-
-
3. Data Acquisition and Analysis:
-
Run the DSC experiment, recording the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify any exothermic events (peaks pointing down or up, depending on instrument convention).
-
Determine the onset temperature (Tₒₙₛₑₜ) of any significant exotherm. This temperature represents the beginning of a thermal decomposition event and is a critical safety limit for the process.[16]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting a temperature excursion.
Caption: A workflow for the safe scale-up of an exothermic reaction.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fauske.com [fauske.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. wjarr.com [wjarr.com]
- 8. achievechem.com [achievechem.com]
- 9. lneya-online.com [lneya-online.com]
- 10. sigmathermal.com [sigmathermal.com]
- 11. Cooling down a reactor for process reliability [valmet.com]
- 12. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 13. icheme.org [icheme.org]
- 14. mt.com [mt.com]
- 15. scispace.com [scispace.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. labproinc.com [labproinc.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
stability issues of ethyl 2-methylcyclopropane-1-carboxylate under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with ethyl 2-methylcyclopropane-1-carboxylate under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic and basic conditions?
A1: Esters of cyclopropanecarboxylic acid, including this compound, demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to many other common esters.[1] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1] However, under forcing acidic or basic conditions, particularly at elevated temperatures, degradation via hydrolysis will occur.
Q2: What are the primary degradation products of this compound under acidic or basic conditions?
A2: The primary degradation pathway is ester hydrolysis, which yields 2-methylcyclopropanecarboxylic acid and ethanol. Under basic conditions, the carboxylate salt (2-methylcyclopropanecarboxylate) is initially formed, followed by protonation during workup to yield the carboxylic acid.
Q3: Is ring-opening of the cyclopropane ring a concern during hydrolysis?
A3: While the cyclopropane ring is strained, it is relatively stable under standard hydrolytic conditions. Ring-opening is generally not a significant concern during routine acid- or base-catalyzed hydrolysis of the ester. However, exposure to very strong acids and high temperatures could potentially lead to ring-opening as a minor degradation pathway.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of this compound.[1][2] This technique allows for the simultaneous quantification of the parent ester and the resulting carboxylic acid. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying the volatile parent ester.[3][4]
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in an acidic medium.
-
Possible Cause 1: Acid concentration is too high.
-
Solution: Reduce the concentration of the acid. For reactions where acidity is required, consider using a weaker acid or a buffered system to maintain a milder pH.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Lower the reaction temperature. Hydrolysis reactions are temperature-dependent, and reducing the temperature can significantly decrease the rate of degradation.
-
-
Possible Cause 3: Presence of impurities that catalyze hydrolysis.
-
Solution: Ensure all reagents and solvents are of high purity and that the glassware is thoroughly cleaned to remove any acidic or basic residues.
-
Issue 2: Low yield of desired product and formation of 2-methylcyclopropanecarboxylic acid in a reaction performed under basic conditions.
-
Possible Cause 1: The reaction is sensitive to the basicity of the medium.
-
Solution: If possible, use a non-nucleophilic base or a hindered base to minimize the hydrolysis of the ester.
-
-
Possible Cause 2: Extended reaction time or elevated temperature.
-
Solution: Optimize the reaction time and temperature to favor the desired transformation over the competing hydrolysis reaction. Monitor the reaction progress closely to stop it once the starting material is consumed.
-
-
Possible Cause 3: Water is present in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Data Presentation
The following tables provide illustrative data on the stability of this compound under representative acidic and basic conditions. Note that this data is representative and intended for comparative purposes. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound under Acidic Conditions
| pH | Temperature (°C) | Time (hours) | % Remaining this compound |
| 1.0 | 50 | 24 | > 95% |
| 1.0 | 80 | 24 | ~ 85% |
| 2.0 | 50 | 24 | > 98% |
| 2.0 | 80 | 24 | ~ 92% |
Table 2: Illustrative Stability of this compound under Basic Conditions
| pH | Temperature (°C) | Time (hours) | % Remaining this compound |
| 12.0 | 25 | 24 | > 90% |
| 12.0 | 50 | 24 | ~ 75% |
| 13.0 | 25 | 24 | ~ 80% |
| 13.0 | 50 | 24 | ~ 60% |
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound by HPLC
-
Preparation of Buffer Solutions: Prepare buffer solutions of the desired pH (e.g., pH 2, pH 7, pH 12) using appropriate buffer systems (e.g., phosphate, citrate).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile at a concentration of 1 mg/mL.
-
Stability Study Setup:
-
For each pH condition, add a known volume of the stock solution to a known volume of the buffer solution in a sealed vial to achieve a final concentration of approximately 50 µg/mL.
-
Prepare triplicate samples for each condition and time point.
-
Place the vials in a temperature-controlled environment (e.g., an oven or water bath) set to the desired temperature (e.g., 50 °C).
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.
-
HPLC Analysis:
-
Analyze the quenched samples by a validated reversed-phase HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Quantify the peak areas of this compound and 2-methylcyclopropanecarboxylic acid.
-
Calculate the percentage of the remaining ester at each time point relative to the initial concentration at time zero.
-
Plot the percentage of remaining ester versus time to determine the degradation kinetics.
-
Visualizations
Caption: Acid-Catalyzed Hydrolysis Pathway.
Caption: Base-Catalyzed Hydrolysis Pathway.
Caption: Stability Study Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Separation of Propanoic acid, 2-methyl-, 1-cyclohexyl-1-methylethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
strategies to control stereoselectivity in cyclopropanation reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to assist in controlling stereoselectivity in cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in cyclopropanation reactions?
A1: Stereocontrol in cyclopropanation is broadly divided into two categories:
-
Diastereoselectivity: This involves controlling the relative configuration of multiple new stereocenters. It is often achieved by using substrate-inherent features, such as chiral auxiliaries or directing groups (e.g., hydroxyl groups in Simmons-Smith reactions), which favor the approach of the reagent from a specific face of the alkene.[1][2][3] Steric and electronic effects of the substrate also play a crucial role.[1]
-
Enantioselectivity: This involves the selective formation of one enantiomer over the other. The most common strategy is to use a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Rh, Ru, Co, Cu, Au complexes) or an engineered biocatalyst (e.g., myoglobin or P450 enzyme variants).[4][5][6][7][8][9][10][11] These catalysts create a chiral environment that differentiates between the two prochiral faces of the alkene or the prochiral faces of the carbene intermediate.
Q2: How do directing groups, like hydroxyls, control diastereoselectivity in Simmons-Smith reactions?
A2: In reactions like the Simmons-Smith cyclopropanation, a hydroxyl group on an allylic or homoallylic alcohol can coordinate to the zinc reagent.[1][3] This coordination pre-positions the reagent on the same face of the molecule as the hydroxyl group, leading to a directed delivery of the methylene group to the adjacent double bond.[1][12] This results in the formation of the syn cyclopropane diastereomer with high selectivity.[1][12] This principle has been extensively used to control the stereochemical outcome of these reactions.[1][12]
Q3: What are the major classes of catalysts used for enantioselective cyclopropanation?
A3: Several classes of catalysts are effective for enantioselective cyclopropanation:
-
Transition Metal Catalysts: Complexes of rhodium, ruthenium, copper, cobalt, and gold with chiral ligands are widely used.[5][6][7][13][14] For example, dirhodium tetraacetate complexes with chiral carboxylate or carboxamidate ligands are highly effective for reactions involving diazo compounds.[5] Ruthenium-Pheox[6][7] and Cobalt-Porphyrin complexes[6] are also powerful catalysts for a range of olefins.
-
Biocatalysts (Engineered Enzymes): Hemoproteins like myoglobin and cytochrome P450 have been engineered to become highly efficient and stereoselective "cyclopropanases".[9][10][11] These biocatalysts can provide access to all possible stereoisomers of a product through computational design and directed evolution.[10][11]
-
Organocatalysts: Chiral organocatalysts can be employed in Michael-Initiated Ring Closure (MIRC) reactions to produce cyclopropanes with high enantioselectivity.[2]
Q4: How does the carbene precursor affect the reaction?
A4: The carbene precursor is critical. Diazo compounds, particularly those with stabilizing groups like esters (e.g., ethyl diazoacetate, EDA), are common carbene sources for transition metal catalysis.[4][5] However, their use can be hazardous on a large scale.[4] Newer methods utilize precursors like gem-dichloroalkanes with a cobalt catalyst or propargyl esters with a gold catalyst, which can generate carbenes in situ, avoiding the need to handle diazoalkanes directly.[4][13][15] The electronic nature of the carbene also influences reactivity; for instance, the cyclopropanation of electron-deficient alkenes can be challenging for some catalytic systems but has been successfully achieved with engineered biocatalysts that proceed through radical intermediates.[9]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity (Low Diastereomeric Ratio, dr)
Q: My Simmons-Smith reaction on an allylic alcohol is giving a nearly 1:1 mixture of diastereomers. What went wrong?
A: This issue typically points to ineffective directing group coordination or unfavorable substrate geometry.
-
Check Your Reagent and Solvent: The nature of the zinc carbenoid is crucial. For high diastereoselectivity with (E)-disubstituted olefins, using Et₂Zn and CH₂I₂ (Furukawa's reagent) in a non-complexing solvent like dichloromethane is often preferred over the classical Zn-Cu couple in ether.[1] Ether can compete with the hydroxyl group for coordination to the zinc center, diminishing the directing effect.
-
Evaluate Substrate Geometry: While (Z)-disubstituted allylic alcohols generally give very high syn selectivity (>200:1), the corresponding (E)-disubstituted olefins often yield modest ratios (<2:1) under standard conditions.[1] Optimizing the zinc reagent is especially important for E-olefins.
-
Assess Steric Hindrance: Extreme steric bulk near the directing group or the double bond can override the directing effect. Analyze your substrate's conformation to ensure the hydroxyl group can effectively coordinate with the reagent and direct it to the olefin face.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess, ee)
Q: I am using a well-known chiral rhodium catalyst for my cyclopropanation with ethyl diazoacetate, but the enantioselectivity is poor.
A: Poor enantioselectivity in a catalytic reaction can stem from several factors related to the catalyst, substrate, or reaction conditions.
-
Catalyst-Substrate Mismatch: Not all catalysts are effective for all substrates. The electronic and steric properties of the alkene are critical.[4][15] Electron-deficient olefins, for example, can be challenging for traditional rhodium and copper systems.[6][9] It may be necessary to screen a panel of catalysts with different chiral ligands (e.g., Box, Pybox, Pheox) to find the optimal match for your specific alkene.[4][6]
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. For instance, in gold(I)-catalyzed cyclopropanations, switching to fluorinated alcohol solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to improve ee values.[14]
-
Purity of Reagents: Impurities in the diazo compound or solvent can potentially interfere with or deactivate the chiral catalyst, leading to a lower enantioselectivity. Ensure all reagents are pure.
-
Reaction Temperature: A higher reaction temperature can sometimes reduce enantioselectivity by allowing the reaction to proceed through higher-energy transition states that are less stereochemically defined. Try running the reaction at a lower temperature.
Problem 3: Low Yield or No Reaction
Q: My cobalt-catalyzed cyclopropanation using a gem-dichloroalkane is not proceeding. What should I check?
A: Low reactivity can be due to an inactive catalyst, an unreactive substrate, or improper reaction setup.
-
Catalyst and Reductant Activity: Ensure the cobalt catalyst is correctly prepared and handled, as these reactions can be sensitive to air and moisture.[16] The reducing agent (e.g., zinc powder) must be active. If using a photoredox co-catalyst, ensure the light source is appropriate and the system is properly irradiated.[15]
-
Substrate Steric Profile: Cobalt-catalyzed systems can be highly sensitive to the steric properties of the alkene.[4][15] Monosubstituted alkenes react fastest, followed by (Z)-1,2-disubstituted and 1,1-disubstituted alkenes. (E)-1,2-disubstituted and trisubstituted alkenes react much more sluggishly or not at all.[4][15] If your substrate is sterically hindered, the reaction may require extended times or may not be feasible with that specific catalyst.
-
Carbene Precursor Stability: While gem-dichloroalkanes are stable precursors, the active carbenoid species is generated in situ. Ensure the reaction conditions (reductant, temperature) are sufficient to generate the reactive intermediate.
Quantitative Data Summary: Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst System | Alkene Substrate | Carbene Source | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| (OIP)CoBr₂ / Zn | 1,3-Diene | 2,2-Dichloropropane | 90 | - | 93 | [4] |
| Ru(II)-Pheox | Vinyl Carbamate | Succinimidyl Diazoacetate | High | >99:1 | >99 | [6][7] |
| DTBM-SEGPHOS-Au(I) | 4-Fluorostyrene | Propargyl Pivaloate | 85 | >20:1 (cis) | 82 (cis) | [13] |
| Engineered Myoglobin | 4-Nitrostyrene | Ethyl Diazoacetate (EDA) | 85 | >99:1 | >99 | [9] |
| Engineered Myoglobin | (Allyloxy)benzene | Ethyl Diazoacetate (EDA) | - | >99:1 | >99 | [9] |
| Charette's Dioxaborolane | Cinnamyl Alcohol | CH₂I₂ / Et₂Zn | - | 16:1 | 98 | [16] |
Key Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a generalized procedure based on the principles of hydroxyl-directed cyclopropanation.
1. Reagent Preparation:
- Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
- Prepare a solution of the allylic alcohol in a dry, non-complexing solvent (e.g., Dichloromethane, DCM).
- Handle diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) with care in a well-ventilated fume hood, as they are toxic and reactive.
2. Reaction Setup:
- To the stirred solution of the allylic alcohol in DCM at 0 °C (ice bath) under an inert atmosphere, add diethylzinc (typically 1.1 - 1.5 equivalents per double bond) dropwise.
- Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the zinc alkoxide.
- Add diiodomethane (1.1 - 1.5 equivalents) dropwise to the solution. The rate of addition may need to be controlled to manage any exotherm.
3. Reaction and Workup:
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS). This can take anywhere from 2 to 24 hours.
- Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification and Analysis:
- Purify the crude product via flash column chromatography on silica gel.
- Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
- Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture or by GC analysis of the purified product.
Visualizations
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. scispace.com [scispace.com]
- 14. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes [mdpi.com]
- 15. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate: Simmons-Smith vs. Rhodium-Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclopropane rings is a fundamental transformation in organic chemistry, providing access to a versatile three-membered carbocyclic motif present in numerous natural products and pharmaceuticals. Among the various methods available, the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation are two prominent strategies for the construction of these strained rings. This guide provides an objective comparison of these two methods for the synthesis of ethyl 2-methylcyclopropane-1-carboxylate from ethyl crotonate, supported by experimental data and detailed protocols.
Performance Comparison
The choice between the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation for the synthesis of this compound depends on several factors, including the desired stereoselectivity, scalability, and tolerance to functional groups. The following table summarizes the key performance indicators for each method.
| Parameter | Simmons-Smith Reaction (Furukawa Modification) | Rhodium-Catalyzed Cyclopropanation |
| Reagents | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄), Ethyl diazoacetate (N₂CHCO₂Et) |
| Substrate | Ethyl crotonate | Ethyl crotonate |
| Product | This compound | This compound |
| Typical Yield | Good to excellent (generally 70-90%)[1] | Good to excellent (often >80%)[2][3] |
| Diastereoselectivity (trans:cis) | Moderate to good; substrate-dependent | Good to excellent; catalyst and substrate dependent[2] |
| Enantioselectivity | Achiral, unless a chiral auxiliary or ligand is used | High enantioselectivity achievable with chiral rhodium catalysts[2][4] |
| Key Advantages | - High functional group tolerance[1][5] - Stereospecific with respect to the alkene geometry[6][7] | - High catalytic efficiency - Excellent control over stereochemistry with chiral catalysts[2][4] - Milder reaction conditions for some substrates |
| Key Disadvantages | - Stoichiometric use of organozinc reagent - Diiodomethane is expensive and light-sensitive | - Diazo compounds can be hazardous and require careful handling - Rhodium catalysts can be expensive |
Reaction Mechanisms and Stereochemistry
The Simmons-Smith reaction and rhodium-catalyzed cyclopropanation proceed through distinct mechanistic pathways, which dictates the stereochemical outcome of the reaction.
Simmons-Smith Reaction
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[7][8] This carbenoid then transfers a methylene group to the alkene in a concerted, stereospecific manner. The reaction is believed to proceed through a "butterfly-type" three-centered transition state.[1][5] The stereochemistry of the starting alkene is retained in the cyclopropane product; for example, a trans-alkene will yield a trans-substituted cyclopropane.[6][9]
Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation proceeds via the formation of a rhodium carbene intermediate.[10] The dirhodium(II) catalyst reacts with a diazo compound, such as ethyl diazoacetate, to eliminate nitrogen gas and form the highly reactive rhodium carbene.[10] This intermediate then reacts with the alkene in a concerted fashion to deliver the carbene fragment and form the cyclopropane ring.[2] The ligands on the rhodium catalyst play a crucial role in controlling the stereoselectivity of the reaction. Chiral ligands can induce high levels of enantioselectivity, making this method particularly valuable for asymmetric synthesis.[2][4]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using both methods.
Simmons-Smith Cyclopropanation (Furukawa Modification)
Materials:
-
Ethyl crotonate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl crotonate (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add diethylzinc (2.0 eq) dropwise to the stirred solution.
-
To the dropping funnel, add a solution of diiodomethane (2.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Rhodium-Catalyzed Cyclopropanation
Materials:
-
Ethyl crotonate
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add Rh₂(OAc)₄ (0.01 eq) and anhydrous DCM.
-
Add ethyl crotonate (1.0 eq) to the flask.
-
Heat the mixture to reflux (approximately 40 °C).
-
In a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution dropwise to the refluxing reaction mixture over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
Both the Simmons-Smith reaction and rhodium-catalyzed cyclopropanation are effective methods for the synthesis of this compound. The Simmons-Smith reaction, particularly the Furukawa modification, is a reliable method with broad functional group tolerance. However, for applications requiring high levels of stereocontrol, especially enantioselectivity, rhodium-catalyzed cyclopropanation using chiral catalysts offers a superior advantage. The choice of method will ultimately be guided by the specific requirements of the synthesis, including cost, scale, and the desired stereochemical purity of the final product.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the efficacy of different chiral auxiliaries in the asymmetric synthesis of ethyl 2-methylcyclopropane-1-carboxylate, supported by experimental data and protocols.
The asymmetric synthesis of chiral cyclopropane rings is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with unique conformational and electronic properties. This compound, a key building block for various biologically active molecules, presents a significant synthetic challenge in controlling the stereochemistry of its two chiral centers. This guide provides an objective comparison of different chiral auxiliaries for the asymmetric synthesis of this important intermediate, focusing on diastereoselectivity and overall yield.
Comparison of Chiral Auxiliary Performance
The efficacy of a chiral auxiliary is primarily determined by its ability to direct the stereochemical outcome of a reaction, leading to a high diastereomeric excess (d.e.) of the desired product, as well as the overall yield of the synthetic sequence. Below is a summary of quantitative data for two prominent chiral auxiliaries in the context of asymmetric cyclopropanation to form 2-methylcyclopropane-1-carboxylate derivatives.
| Chiral Auxiliary | Method | Substrate | Diastereomeric Excess (d.e.) of Cyclopropyl Adduct (%) | Overall Yield (%) |
| (S)-N-Propionyl-5,5-dimethyloxazolidin-2-one (Evans-type) | Temporary Stereocentre Approach | Crotonaldehyde | >95 | 75 (for the aldehyde) |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Palladium-Catalyzed Cyclopropanation | N-Crotonylsultam | High (qualitative) | Moderate to Good (qualitative) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established synthetic strategies for asymmetric cyclopropanation using chiral auxiliaries.
Temporary Stereocentre Approach using an Evans-type Auxiliary
This method employs a chiral oxazolidinone auxiliary to control stereochemistry through a three-step sequence: a diastereoselective aldol reaction, a hydroxyl-directed Simmons-Smith cyclopropanation, and a final retro-aldol cleavage to yield the chiral cyclopropane derivative.
Step 1: Diastereoselective Aldol Reaction
-
To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry dichloromethane (CH₂Cl₂) (0.2 M) at 0 °C, add dibutylboron triflate (1.1 eq).
-
Add diisopropylethylamine (1.2 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add crotonaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction with a pH 7 buffer solution and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the syn-aldol adduct. This step typically achieves a diastereomeric excess of >95%.
Step 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation
-
Dissolve the syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C.
-
Add a solution of diethylzinc (2.0 eq) in hexanes.
-
Add diiodomethane (2.0 eq) dropwise and stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to give the cyclopropyl-aldol. This step also proceeds with high diastereoselectivity (>95% d.e.).
Step 3: Retro-Aldol Cleavage and Esterification
-
To a solution of the cyclopropyl-aldol (1.0 eq) in ethanol at 0 °C, add a solution of lithium ethoxide in ethanol.
-
Stir the mixture at room temperature until the retro-aldol cleavage is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and carefully remove the solvent by distillation to obtain this compound.
Palladium-Catalyzed Cyclopropanation using Oppolzer's Sultam
This method involves the attachment of Oppolzer's camphorsultam as a chiral auxiliary to crotonic acid, followed by a palladium-catalyzed cyclopropanation.
Step 1: Synthesis of N-Crotonyl-(2R)-bornane-10,2-sultam
-
To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add crotonyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the N-crotonylsultam.
Step 2: Palladium-Catalyzed Cyclopropanation
-
In a reaction vessel, combine the N-crotonylsultam (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.05 eq), and a suitable ligand (e.g., a phosphine ligand).
-
Dissolve the mixture in a suitable solvent (e.g., toluene).
-
Add the cyclopropanating agent, such as diazomethane or a derivative, slowly to the reaction mixture at a controlled temperature (often above 25 °C for higher selectivity).
-
Monitor the reaction by TLC until completion.
-
Upon completion, concentrate the reaction mixture and purify by flash chromatography to obtain the cyclopropanated sultam.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the cyclopropanated sultam in a mixture of ethanol and water.
-
Add a suitable base, such as lithium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the chiral 2-methylcyclopropane-1-carboxylic acid.
-
Esterify the carboxylic acid with ethanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to obtain the final product, this compound.
Experimental Workflow and Logic
The general workflow for the asymmetric synthesis of this compound using a chiral auxiliary can be visualized as a three-stage process: attachment of the auxiliary, diastereoselective cyclopropanation, and removal of the auxiliary.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral auxiliary.
A Comparative Guide to Cyclopropanation Methodologies: Synthesizing Ethyl 2-Methylcyclopropane-1-carboxylate and Analogs
In the landscape of organic synthesis, the cyclopropane motif is a valuable structural unit found in numerous natural products and pharmaceuticals. Ethyl 2-methylcyclopropane-1-carboxylate is a key building block that incorporates this three-membered ring. This guide provides a comparative analysis of the primary synthetic methodologies used to construct such cyclopropanated molecules, offering insights for researchers, scientists, and professionals in drug development. While this compound is the product of cyclopropanation, this guide will compare the reagents and reactions that generate it and similar structures.
The principal methods for cyclopropanation include the Simmons-Smith reaction, catalytic cyclopropanation with diazo compounds, and the Corey-Chaykovsky reaction. Each approach offers distinct advantages and disadvantages in terms of substrate scope, stereoselectivity, and reaction conditions.
Performance Comparison of Key Cyclopropanating Agents
The choice of a cyclopropanating agent is dictated by the specific requirements of the synthesis, such as the desired stereochemistry and the functional groups present in the starting alkene. The following table summarizes the performance of common cyclopropanation methods that can be employed to synthesize substituted cyclopropanes like this compound.
| Method | Reagent(s) | Typical Substrates | Yield (%) | Diastereoselectivity | Enantioselectivity (%) | Key Advantages | Key Disadvantages |
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Alkenes, especially those with directing groups (e.g., allylic alcohols) | 50-90 | High (often directed by nearby functional groups) | Moderate to High (with chiral ligands) | High functional group tolerance; stereospecific reaction.[1][2] | Stoichiometric use of zinc; can be expensive due to diiodomethane.[2][3] |
| Catalytic Cyclopropanation | Ethyl diazoacetate (N₂CHCO₂Et), Rhodium(II) or Copper(I) catalyst | Electron-rich and electron-deficient alkenes | 70-95+ | Moderate to High (catalyst and substrate dependent) | High to Excellent (with chiral catalysts) | Catalytic in nature; high efficiency and stereoselectivity achievable.[4][5][6] | Diazo compounds can be hazardous and require careful handling.[7][8] |
| Corey-Chaykovsky Reaction | Sulfur ylides (e.g., dimethyloxosulfonium methylide) | α,β-Unsaturated carbonyl compounds (enones) | 60-90 | Generally high | Possible with chiral sulfur ylides | Milder reaction conditions; complementary reactivity to other methods.[9][10][11] | Primarily for α,β-unsaturated systems for cyclopropanation.[9][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the key cyclopropanation reactions discussed.
Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general procedure for the diastereoselective cyclopropanation of an allylic alcohol.
Materials:
-
Allylic alcohol (1.0 mmol)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 mmol)
-
Diiodomethane (CH₂I₂, 2.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the allylic alcohol in anhydrous DCM is cooled to 0 °C under an inert atmosphere.
-
Diethylzinc is added dropwise, followed by the dropwise addition of diiodomethane.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours, monitoring by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is diluted with water and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[12]
Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
This protocol describes a general method for the rhodium-catalyzed cyclopropanation of an alkene with ethyl diazoacetate, a common route to compounds like this compound.
Materials:
-
Alkene (1.0 mmol)
-
Dirhodium(II) acetate (Rh₂(OAc)₄, 0.01 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Ethyl diazoacetate (EDA, 1.2 mmol)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alkene and Rh₂(OAc)₄ in anhydrous DCM under an inert atmosphere, a solution of ethyl diazoacetate in anhydrous DCM is added dropwise over several hours using a syringe pump.
-
The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC and the disappearance of the yellow color).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cyclopropane product.[13]
Protocol 3: Corey-Chaykovsky Cyclopropanation of an Enone
This protocol outlines the cyclopropanation of an α,β-unsaturated ketone using Corey's ylide.[14]
Materials:
-
Trimethylsulfoxonium iodide (1.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 10 mL)
-
α,β-Unsaturated ketone (enone, 1.0 mmol)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH in anhydrous DMSO under an inert atmosphere, trimethylsulfoxonium iodide is added portionwise at room temperature.
-
The mixture is stirred for 1 hour, during which time hydrogen gas evolves and a clear solution of the ylide is formed.
-
A solution of the enone in anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction is stirred for 2-4 hours, monitoring by TLC.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[14]
Visualizing Reaction Workflows and Comparisons
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental and logical flows.
Caption: A typical experimental workflow for a rhodium-catalyzed cyclopropanation reaction.
Caption: Logical comparison of key features of different cyclopropanation methods.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Critical Role of the Cyclopropane Carboxylic Acid Moiety in the Biological Activity of Pyrethroids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthetic pyrethroids, analogues of the natural insecticidal compounds pyrethrins, represent a cornerstone of modern pest control. Their efficacy is intrinsically linked to their chemical structure, with the acid and alcohol moieties of the ester playing crucial roles in their biological activity. This guide provides a comparative analysis of the biological activity of pyrethroids derived from different cyclopropane carboxylic acid precursors, with a particular focus on the significance of the substitution pattern on the cyclopropane ring. While specific quantitative data for pyrethroids derived directly from ethyl 2-methylcyclopropane-1-carboxylate is limited in publicly available literature, a wealth of structure-activity relationship (SAR) studies underscores the critical importance of the gem-dimethyl group present in precursors like chrysanthemic acid for potent insecticidal action.
Key Findings on Precursor Structure and Insecticidal Efficacy
The defining feature of the most active pyrethroids is the presence of a cyclopropane ring in the acid portion of the molecule. Seminal work in the field has established that the substitution pattern on this ring is a key determinant of insecticidal potency.
The Gem-Dimethyl Effect: A foundational principle in pyrethroid chemistry is the "gem-dimethyl effect," which highlights the essential nature of two methyl groups on the same carbon atom (C2) of the cyclopropane ring for high insecticidal activity. This structural feature is characteristic of highly active pyrethroids derived from chrysanthemic acid and its analogues.
Impact of Alternative Substitutions: Research into modifications of the cyclopropane ring has consistently shown that deviations from the gem-dimethyl substitution pattern lead to a significant reduction or complete loss of insecticidal activity.
-
Mono-methylation: Studies on pyrethroids with a single methyl group on the cyclopropane ring, such as those derived from 2-methylcyclopropanecarboxylic acid, have demonstrated weaker insecticidal activity compared to their gem-dimethyl counterparts.
-
Positional Isomers: The spatial arrangement of the methyl groups is also critical. For instance, pyrethroids with a 2,3-dimethyl substitution on the cyclopropane ring have been found to be practically devoid of insecticidal activity.
Comparative Biological Activity Data
The following table summarizes the qualitative and semi-quantitative findings from various studies on the structure-activity relationships of pyrethroids based on their cyclopropane carboxylic acid precursors.
| Precursor Acid Moiety | Key Structural Feature | Relative Insecticidal Activity | Reference |
| Chrysanthemic Acid | gem-dimethyl group at C2 | High | Foundational to most commercial pyrethroids |
| 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid | gem-dimethyl group at C2 and C3 | High (e.g., Fenpropathrin) | Matsui and Kitahara (as cited in other literature) |
| 2-Methylcyclopropanecarboxylic Acid | Single methyl group at C2 | Weaker than gem-dimethyl analogues | Tanabe et al. |
| 2,3-Dimethylcyclopropanecarboxylic Acid | Vicinal dimethyl groups | No significant activity | Matsui and Kitahara (as cited in other literature) |
Experimental Protocols
The assessment of insecticidal activity is crucial for comparing the efficacy of different pyrethroid compounds. Standardized bioassays are employed to determine key toxicological endpoints such as the median lethal dose (LD50).
Topical Application Bioassay
This method directly applies a known concentration of the insecticide to the insect's body, typically the thorax.
Objective: To determine the dose of a pyrethroid required to cause 50% mortality (LD50) in a test population of insects (e.g., houseflies, Musca domestica).
Materials:
-
Test pyrethroid compounds
-
Acetone (or other suitable solvent)
-
Micropipette or micro-applicator
-
Test insects (e.g., 3-5 day old adult female houseflies)
-
CO2 for anesthetization
-
Holding cages with food and water
-
Temperature and humidity controlled environment (e.g., 25 ± 2°C, 60-70% RH)
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the test pyrethroid in acetone. A typical range might be from 0.01 to 10 µg/µL.
-
Insect Anesthetization: Briefly anesthetize the insects using CO2.
-
Topical Application: Using a micropipette, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.
-
Recovery and Observation: Place the treated insects in holding cages with access to food and water.
-
Mortality Assessment: Record the number of dead insects at specified time points, typically 24 and 48 hours post-treatment.
-
Data Analysis: Calculate the LD50 value using probit analysis.
Adult Vial Test
This method exposes insects to a surface coated with the insecticide.
Objective: To determine the concentration of a pyrethroid required to cause 50% mortality (LC50) in a test population.
Materials:
-
Test pyrethroid compounds
-
Acetone
-
Glass scintillation vials (20 mL)
-
Pipettes
-
Vortex mixer
-
Test insects
Procedure:
-
Vial Coating: Pipette a known amount of the pyrethroid solution in acetone into each vial. Roll and rotate the vials until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface. Control vials are coated with acetone only.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-25) into each vial and cap it.
-
Observation: Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes for the first 2 hours, then at 24 hours).
-
Data Analysis: Calculate the LC50 value using probit analysis.
Visualizing the Mechanism and Workflow
To better understand the biological action of pyrethroids and the experimental processes used to evaluate them, the following diagrams are provided.
Caption: Mechanism of pyrethroid neurotoxicity.
Caption: Experimental workflow for a topical application bioassay.
Conclusion
The biological activity of pyrethroid insecticides is profoundly influenced by the chemical structure of their cyclopropane carboxylic acid precursor. A substantial body of evidence from structure-activity relationship studies indicates that the gem-dimethyl group on the cyclopropane ring is a critical feature for high insecticidal potency. Pyrethroids derived from precursors lacking this feature, such as those with a single methyl or ethyl group, or with vicinal dimethyl groups, exhibit significantly reduced or no insecticidal activity. While direct quantitative data for pyrethroids derived from this compound is scarce, the established principles of pyrethroid chemistry strongly suggest that their biological activity would be markedly lower than that of pyrethroids derived from precursors like chrysanthemic acid. This underscores the importance of the gem-dimethyl moiety in the design and development of effective pyrethroid insecticides. Future research focusing on the synthesis and detailed toxicological evaluation of pyrethroids from a wider range of cyclopropane precursors could provide more nuanced insights into these structure-activity relationships.
cost-benefit analysis of different synthetic routes to ethyl 2-methylcyclopropane-1-carboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is a cornerstone of innovation. Ethyl 2-methylcyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and materials science, can be synthesized through various pathways. This guide provides a detailed cost-benefit analysis of two prominent methods: Metal-Catalyzed Cyclopropanation and the Simmons-Smith Reaction, offering a comprehensive comparison of their performance based on experimental data.
This analysis delves into the critical aspects of each synthetic route, including yield, reaction conditions, cost-effectiveness, and safety considerations, to provide a clear framework for selecting the most appropriate method for a given research and development context.
At a Glance: Comparison of Synthetic Routes
| Metric | Metal-Catalyzed Cyclopropanation | Simmons-Smith Reaction |
| Starting Materials | Ethyl Crotonate/Tiglate, Ethyl Diazoacetate | Ethyl Crotonate/Tiglate, Diiodomethane, Zinc-Copper Couple or Diethylzinc |
| Catalyst | Rhodium(II) Acetate or Copper(I) Trifluoromethanesulfonate | None (Reagent-based) |
| Reported Yield | High (up to 99% for similar substrates) | Good to Excellent (86-90% for similar substrates) |
| Reaction Conditions | Mild, typically room temperature | Mild, often requires inert atmosphere |
| Key Advantages | High efficiency, high stereoselectivity, catalytic nature of the metal. | Avoids hazardous diazo compounds, good functional group tolerance. |
| Key Disadvantages | High cost and toxicity of diazo compounds, cost of rhodium catalysts. | Stoichiometric use of expensive and hazardous reagents (diiodomethane, diethylzinc). |
| Safety Concerns | Ethyl diazoacetate is toxic and potentially explosive. | Diiodomethane is toxic; Diethylzinc is pyrophoric. |
| Environmental Impact | Concerns regarding rhodium and copper waste streams. | Zinc waste streams require proper disposal. |
In-Depth Analysis of Synthetic Routes
Metal-Catalyzed Cyclopropanation using Ethyl Diazoacetate
This method involves the reaction of an alkene, such as ethyl crotonate or ethyl tiglate, with ethyl diazoacetate in the presence of a transition metal catalyst, typically based on rhodium or copper. The reaction proceeds through a metal-carbene intermediate, which then transfers the carbene to the alkene to form the cyclopropane ring.
Benefits: This route is renowned for its high efficiency and stereoselectivity. Chiral catalysts can be employed to achieve high enantiomeric excess, which is a significant advantage in pharmaceutical synthesis. The catalytic nature of the reaction means that only a small amount of the expensive metal catalyst is required, which can be economically advantageous on a large scale. Reported yields for the cyclopropanation of similar electron-deficient alkenes are often very high, in some cases reaching up to 99%.[1][2]
Drawbacks: The primary drawback of this method is the use of ethyl diazoacetate, which is a toxic and potentially explosive compound, requiring special handling precautions.[3][4][5] While safer alternatives are being developed, they often come with a higher cost. Rhodium catalysts, in particular, can be expensive, contributing significantly to the overall cost of the synthesis.[5][6][7] The environmental impact of residual rhodium or copper in waste streams is also a consideration.[8][9]
Simmons-Smith Reaction
A classic and widely used method for cyclopropanation, the Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[10][11] This reagent reacts with an alkene, such as ethyl crotonate or ethyl tiglate, to deliver a methylene group and form the cyclopropane ring.
Benefits: A significant advantage of the Simmons-Smith reaction is that it avoids the use of highly hazardous diazo compounds. The reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the product. It also exhibits good tolerance for a wide range of functional groups.[11] For the cyclopropanation of allylic alcohols and other functionalized alkenes, high yields of 86-90% have been reported.[12]
Drawbacks: The Simmons-Smith reaction requires stoichiometric amounts of the organozinc reagent, which includes the expensive and toxic diiodomethane. Diethylzinc, used in the Furukawa modification, is pyrophoric and requires careful handling under an inert atmosphere. The cost of these reagents can be a significant factor, especially for large-scale synthesis.[5][13] The generation of zinc-based waste products also necessitates appropriate disposal procedures to minimize environmental impact.[3][4][6][14][15]
Experimental Protocols
Metal-Catalyzed Cyclopropanation of Ethyl Crotonate
Materials:
-
Ethyl crotonate
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of ethyl crotonate (1.0 eq) in anhydrous dichloromethane, add rhodium(II) acetate dimer (0.01 eq).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Simmons-Smith Reaction of Ethyl Tiglate
Materials:
-
Ethyl tiglate
-
Diiodomethane
-
Diethylzinc (1.0 M solution in hexanes)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of ethyl tiglate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon), add diethylzinc (1.1 eq) at 0 °C.
-
Slowly add diiodomethane (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by flash column chromatography on silica gel to yield this compound.
Cost Analysis of Reagents
| Reagent | Supplier Example & Price (per gram) |
| Ethyl Crotonate | Thermo Fisher Scientific: ~$0.55/g (for 500g)[16] |
| Ethyl Tiglate | Sigma-Aldrich: ~$0.41/g (for 1kg) |
| Ethyl Diazoacetate | (Prepared in-situ or purchased as a solution) |
| Rhodium(II) Acetate Dimer | Strem Chemicals: ~$1970/g (for 100mg)[5] |
| Copper(I) Trifluoromethanesulfonate | Thermo Fisher Scientific: ~$60.65/g[4] |
| Diiodomethane | Sigma-Aldrich: ~$0.69/g (for 500g) |
| Diethylzinc (1.0M in hexanes) | Sigma-Aldrich: ~$1.39/mL (for 100mL) |
| Zinc-Copper Couple | Thermo Fisher Scientific: ~$3.80/g (for 25g) |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.
Logical Relationship of Synthetic Routes
References
- 1. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc in the Environment - Zinc.org India [zinc.org.in]
- 3. Zinc and compounds - DCCEEW [dcceew.gov.au]
- 4. Rhodium Market Outlook – Cats Plus Converters [catsplusconverters.com]
- 5. recohub.com [recohub.com]
- 6. Sigma Aldrich 296112-100ML Diethylzinc solution, 1.0 M in hexanes, 100ml [capitolscientific.com]
- 7. Impact of platinum group metals on the environment: a toxicological, genotoxic and analytical chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the Environmental Problem Associated with the Mining of Platinum, Palladium, and Rhodium? → Learn [pollution.sustainability-directory.com]
- 9. synarchive.com [synarchive.com]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diethylzinc price,buy Diethylzinc - chemicalbook [m.chemicalbook.com]
- 13. Environmental Impact of the Production and Use of Zinc Oxide - Global Chemical [glochem.com]
- 14. sciencelearn.org.nz [sciencelearn.org.nz]
- 15. Structure of Vehicle Exhaust Emission Control Catalyst and Role of Rhodium|TANAKA [tanaka-preciousmetals.com]
- 16. Zinc copper couple 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Analysis for the Structural Confirmation of Ethyl 2-Methylcyclopropane-1-carboxylate: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the spectroscopic analysis of ethyl 2-methylcyclopropane-1-carboxylate. This guide provides a detailed comparison with related alternative structures, supported by experimental data, to facilitate the unambiguous confirmation of its chemical structure. The methodologies for key spectroscopic techniques are also outlined to ensure reproducibility and accuracy in laboratory settings.
This compound, a key building block in the synthesis of various pharmaceutical compounds, requires precise structural verification to ensure the integrity and efficacy of final products. This guide leverages ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a multi-faceted analytical approach.
Comparative Spectroscopic Data
To confirm the structure of this compound, a detailed analysis of its spectroscopic data is presented below in comparison with structurally related compounds, ethyl cyclopropanecarboxylate and mthis compound.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | H on C1 | H on C2 | H on C3 (CH₂) | CH₃ on C2 | O-CH₂-CH₃ | O-CH₂-CH₃ |
| This compound | ~1.32 | ~1.37 | ~0.66, ~1.11 | ~1.16 | 4.11 | 1.26 |
| Ethyl cyclopropanecarboxylate | ~1.55 | ~0.85 | ~0.85 | - | 4.08 | 1.23 |
| Mthis compound | ~1.30 | ~1.35 | ~0.65, ~1.10 | ~1.15 | 3.65 | - |
Note: Data for this compound is based on available chemical shift data. Data for comparative compounds is sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | C=O | O-CH₂ | CH₃ of Ethyl | C1 | C2 | C3 (CH₂) | CH₃ on C2 |
| This compound | ~174 | ~60 | ~14 | ~24 | ~22 | ~15 | ~18 |
| Ethyl cyclopropanecarboxylate | ~175 | ~60 | ~14 | ~16 | ~8 | ~8 | - |
| Mthis compound | ~174 | - | - | ~24 | ~22 | ~15 | ~18 |
Note: Predicted values for this compound based on analogous compounds and standard chemical shift tables.
Table 3: IR Spectroscopic Data (Absorption Frequencies, cm⁻¹)
| Compound | C-H (sp³) stretch | C=O stretch | C-O stretch |
| This compound | ~2980-2850 | ~1730 | ~1180 |
| Ethyl cyclopropanecarboxylate | ~3000-2850 | ~1725 | ~1190 |
| Mthis compound | ~2990-2860 | ~1735 | ~1175 |
Note: Expected absorption ranges based on functional groups present.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 128 | 83 | 113 ([M-CH₃]⁺), 100 ([M-C₂H₄]⁺), 83 ([M-OC₂H₅]⁺), 55 |
| Ethyl cyclopropanecarboxylate | 114 | 69 | 85 ([M-C₂H₅]⁺), 69 ([M-OC₂H₅]⁺), 41 |
| Mthis compound | 114 | 69 | 99 ([M-CH₃]⁺), 83 ([M-OCH₃]⁺), 55 |
Note: Fragmentation patterns are predicted based on typical ester fragmentation pathways.
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided to ensure accurate and reproducible data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl 2-Methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethyl 2-methylcyclopropane-1-carboxylate, a key building block in the synthesis of various organic molecules and potentially active pharmaceutical ingredients, is crucial for reaction monitoring, quality control, and stability testing. The validation of analytical methods ensures that the chosen procedure is reliable, reproducible, and fit for its intended purpose. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, complete with experimental protocols and validation parameter considerations.
Analytical methods for quantifying esters like this compound typically involve chromatographic techniques. Gas chromatography (GC) is well-suited for volatile and thermally stable compounds, while high-performance liquid chromatography (HPLC) offers versatility for a wider range of analytes.[1][2] The choice of detector is critical, with flame ionization detectors (FID) and mass spectrometers (MS) being common for GC, and ultraviolet (UV) detectors for HPLC, especially if the analyte possesses a chromophore or can be derivatized.
This guide will focus on the comparison of three primary methods:
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters defined by international guidelines such as those from the International Council for Harmonisation (ICH).[3][4] The following table summarizes the key validation parameters and typical acceptance criteria for the assay of a drug substance.[5]
| Validation Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Typical Acceptance Criteria (for Assay) |
| Specificity/Selectivity | Excellent resolution of the analyte from impurities and degradation products. | Good separation of the analyte from other components in the sample matrix. | Resolution (Rs) > 2 between analyte and nearest eluting peak. |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 | r² ≥ 0.99 |
| Range | 80-120% of the target concentration | 80-120% of the target concentration | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2%Intermediate (Inter-day) ≤ 3% | Repeatability (Intra-day) ≤ 2%Intermediate (Inter-day) ≤ 3% | Repeatability RSD ≤ 2%Intermediate Precision RSD ≤ 3-5%[5] |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL) | Higher (µg/mL to ng/mL) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL) | Higher (µg/mL to ng/mL) | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.[5] |
| Robustness | Method should be unaffected by small, deliberate variations in parameters like flow rate, temperature ramp, etc. | Method should remain reliable with minor changes in mobile phase composition, pH, flow rate, and column temperature. | %RSD of results should remain within acceptable limits. |
Experimental Protocols
The following are detailed methodologies for the key experiments. These are general protocols and may require optimization for specific sample matrices and instrumentation.
1. Gas Chromatography (GC-FID/MS) Method Protocol
Gas chromatography is a powerful technique for the separation of volatile compounds. For cyclopropane derivatives, GC has been shown to be effective.[6]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness), is a good starting point.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for initial method development.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[7]
-
-
Detector:
-
FID: Temperature at 280°C.
-
MS (Electron Ionization - EI): Ion source temperature at 230°C, quadrupole temperature at 150°C, and electron energy at 70 eV. Mass scan range of 35-350 amu.[7]
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
2. High-Performance Liquid Chromatography (HPLC-UV) Method Protocol
While this compound does not have a strong chromophore for UV detection at higher wavelengths, it can often be detected at lower wavelengths (e.g., 200-220 nm). Alternatively, derivatization with a UV-active agent can be employed. For structurally similar compounds, reversed-phase HPLC is a common approach.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and a general experimental workflow for sample analysis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. jespublication.com [jespublication.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Reactivity Under the Microscope: A Comparative Study of Cis and Trans Ethyl 2-Methylcyclopropane-1-carboxylate Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for designing effective synthetic routes and novel therapeutics. This guide provides a comprehensive comparative analysis of the reactivity of cis and trans isomers of ethyl 2-methylcyclopropane-1-carboxylate, drawing upon established principles of stereochemistry and available experimental data for analogous compounds.
The inherent ring strain of the cyclopropane ring bestows unique chemical properties upon its derivatives. The spatial arrangement of the methyl and ethyl carboxylate substituents in the cis and trans isomers of this compound creates distinct steric and electronic environments, which in turn govern their reactivity in various chemical transformations.
Thermodynamic Stability: The Foundation of Reactivity
In disubstituted cyclopropanes, the trans isomer is generally more stable than the cis isomer. This increased stability is attributed to the minimization of steric hindrance between the substituents, which are positioned on opposite sides of the cyclopropane ring. In the cis isomer, the proximity of the methyl and ethyl carboxylate groups can lead to steric repulsion, resulting in a higher ground-state energy for the molecule. This fundamental difference in thermodynamic stability is a key determinant of the kinetic behavior of the two isomers.
Comparative Reactivity in Key Reactions
While specific kinetic data for the hydrolysis and ring-opening reactions of cis and trans this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds and the fundamental principles of reaction mechanisms.
Hydrolysis (Saponification)
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction in organic chemistry. The rate of this reaction is sensitive to the steric environment around the carbonyl group.
Hypothesis: The trans isomer of this compound is expected to undergo hydrolysis at a faster rate than the cis isomer.
Rationale: In the trans configuration, the ethyl carboxylate group is more accessible to the incoming nucleophile (e.g., hydroxide ion) due to the methyl group being positioned on the opposite side of the ring, thereby minimizing steric hindrance. Conversely, in the cis isomer, the methyl group is on the same side as the ester group, partially shielding the carbonyl carbon from nucleophilic attack and thus slowing down the reaction rate.
| Isomer | Predicted Relative Rate of Hydrolysis | Rationale |
| Cis | Slower | Increased steric hindrance from the adjacent methyl group shielding the carbonyl carbon. |
| Trans | Faster | Reduced steric hindrance, allowing for more facile nucleophilic attack on the carbonyl carbon. |
Ring-Opening Reactions
The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, often initiated by electrophiles or nucleophiles. The stereochemistry of the substituents can significantly influence the regioselectivity and stereoselectivity of these reactions.
Hypothesis: The trans isomer is likely to be more reactive in nucleophilic ring-opening reactions that proceed via an SN2-like mechanism.
Rationale: For a backside attack by a nucleophile on one of the ring carbons, the trans isomer presents a less sterically crowded transition state. The departing group (in a concerted or stepwise process) and the incoming nucleophile can adopt a more favorable anti-periplanar-like arrangement, which is geometrically more accessible in the trans configuration.
| Isomer | Predicted Reactivity in Nucleophilic Ring-Opening | Rationale |
| Cis | Less Reactive | Steric hindrance from the substituents on the same face of the ring may impede the approach of a nucleophile for a backside attack. |
| Trans | More Reactive | The arrangement of substituents allows for a less hindered trajectory for the incoming nucleophile to attack the carbon-bearing the leaving group. |
Experimental Protocols
While specific experimental data for the target molecule is scarce, the following are generalized protocols for key reactions that can be adapted to study the comparative reactivity of the cis and trans isomers of this compound.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Objective: To determine and compare the rate of hydrolysis of the cis and trans isomers.
Materials:
-
Cis- and Trans-isomers of this compound
-
Ethanol (or a suitable co-solvent)
-
Standardized aqueous sodium hydroxide (NaOH) solution
-
Standardized aqueous hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare separate solutions of known concentrations of the cis and trans isomers in ethanol.
-
Prepare a solution of NaOH in a water/ethanol mixture.
-
Equilibrate both the ester solutions and the NaOH solution to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing a known volume of the ester solution with a known volume of the NaOH solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of standard HCl solution.
-
Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.
-
The concentration of the ester at different time points can be calculated from the amount of NaOH consumed.
-
Plot the appropriate concentration-time data to determine the rate constant for each isomer.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows and relationships discussed.
Caption: Experimental workflow for the comparative kinetic analysis of the hydrolysis of cis and trans isomers.
Caption: Relationship between stereochemistry, steric hindrance, and predicted reactivity.
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Ethyl 2-Methylcyclopropane-1-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring the efficacy and safety of new chemical entities. Ethyl 2-methylcyclopropane-1-carboxylate, a valuable chiral building block, requires precise and reliable analytical methods to quantify the relative abundance of its enantiomers. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
At a Glance: Method Comparison
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, required sensitivity, and available instrumentation. While chromatographic techniques are the most common, NMR spectroscopy offers a valuable alternative.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Soluble compounds with suitable functional groups for interaction with a chiral solvating agent. |
| Resolution | Typically high, with sharp peaks. | Good to high, dependent on column and mobile phase. | Moderate, dependent on the chiral solvating agent and magnetic field strength. |
| Sensitivity | High, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Moderate to high, depending on the detector (e.g., UV, MS). | Generally lower compared to chromatographic methods. |
| Analysis Time | Often faster than HPLC for simple mixtures. | Can be longer due to system equilibration and run times. | Rapid, as it does not require chromatographic separation. |
| Solvent Consumption | Low, primarily uses carrier gases. | Higher, which can have cost and environmental implications. | Low, uses small amounts of deuterated solvents. |
| Instrumentation Cost | Generally lower than HPLC-MS systems. | Can be higher, particularly with advanced detectors. | High initial cost for the NMR spectrometer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of enantiomeric excess. Below are representative protocols for each technique, which may require optimization for specific instrumentation and samples.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. The use of a cyclodextrin-based chiral stationary phase is common for this class of compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Chirasil-β-Dex or similar cyclodextrin-based column.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Chromatographic Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C. (This program should be optimized for the specific column and instrument).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers versatility and is suitable for a broad range of compounds. Polysaccharide-based chiral stationary phases are often effective for the separation of cyclopropane derivatives.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak IA.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the ester carbonyl group has a weak chromophore).
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation. It relies on the formation of transient diastereomeric complexes that have distinct NMR signals.
Instrumentation:
-
High-field Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral lanthanide shift reagent like Eu(hfc)₃ or a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
-
Data Acquisition: Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Data Analysis:
-
Identify a proton signal in the analyte that shows clear separation into two distinct peaks in the presence of the CSA. The protons on the cyclopropane ring or the methyl group are likely candidates.
-
Integrate the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflows for assessing enantiomeric excess using the described techniques.
Caption: General workflow for assessing the enantiomeric excess of a chiral compound.
Caption: Decision pathway for selecting an appropriate method for enantiomeric excess determination.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography, or Chiral NMR Spectroscopy.
-
Chiral GC is often the method of choice for this particular molecule due to its volatility, offering high resolution and sensitivity.
-
Chiral HPLC provides a versatile alternative, especially when derivatization is considered to enhance detection or when GC is not available.
-
Chiral NMR serves as a rapid, non-separative technique that is particularly useful for screening and when higher concentrations of the sample are available.
The optimal method will depend on the specific requirements of the analysis, including the desired level of precision, available instrumentation, and the sample matrix. For routine quality control, a validated chromatographic method is typically preferred, while for rapid screening in a research setting, NMR can be highly advantageous.
performance of ethyl 2-methylcyclopropane-1-carboxylate in the synthesis of a specific drug candidate
For researchers and professionals in drug development, the journey of a drug candidate from laboratory-scale synthesis to large-scale manufacturing is a critical path marked by the pursuit of efficiency, scalability, and robustness. This guide provides a detailed comparison of the synthetic strategies employed for Venetoclax (ABT-199), a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor. While the initial prompt focused on ethyl 2-methylcyclopropane-1-carboxylate, a thorough review of the synthetic routes for Venetoclax reveals a different core starting material. This analysis instead focuses on the evolution of the Venetoclax synthesis, comparing the initial medicinal chemistry route with the subsequent first-generation and second-generation large-scale synthesis, highlighting the significant improvements achieved in chemical process development.
The development of a commercially viable synthesis for a complex molecule like Venetoclax is a testament to the ingenuity of process chemistry. The initial synthetic route, suitable for producing small quantities for early-stage research, often proves impractical for large-scale production due to factors such as low yields, costly reagents, and difficult purifications. The subsequent generations of synthetic routes for Venetoclax demonstrate a clear progression towards a more efficient and scalable process.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the three major synthetic routes to Venetoclax, providing a clear comparison of their performance.
Table 1: Comparison of Overall Yield and Step Count
| Synthetic Route | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| Medicinal Chemistry Route | ~10 | Low (not reported for overall) | Suitable for rapid analog synthesis | Low yielding steps, use of expensive reagents, chromatographic purifications |
| First-Generation Large-Scale Synthesis | 8 | ~20% | Improved scalability over med-chem route | Still contained some inefficient steps, use of some hazardous reagents |
| Second-Generation Large-Scale Synthesis | 6 | 46% | High overall yield, convergent synthesis, robust and scalable | Requires careful control of reaction conditions |
Table 2: Detailed Step-wise Yield Comparison (Selected Key Steps)
| Step | Medicinal Chemistry Route Yield | First-Generation Route Yield | Second-Generation Route Yield |
| Formation of Core Structure | Not directly comparable | ~75% | 95% (Buchwald-Hartwig amination) |
| Key Intermediate 1 Synthesis | ~40-50% | 80-85% | Not applicable (different strategy) |
| Final Coupling Reaction | ~60% | ~85% | 98% |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and further optimization. The following sections provide an overview of the key experimental protocols for each synthetic route.
Medicinal Chemistry Route: Key Steps
The initial route focused on the rapid assembly of the molecular scaffold to enable structure-activity relationship (SAR) studies. A key transformation involved the coupling of two complex fragments, often requiring multiple purification steps.
Representative Protocol: Suzuki Coupling To a solution of aryl bromide (1.0 eq) and boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol was added a 2M aqueous solution of sodium carbonate (3.0 eq). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) was then added, and the reaction mixture was heated to 90 °C for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
First-Generation Large-Scale Synthesis: Improvements in Efficiency
This route aimed to address some of the scalability issues of the medicinal chemistry approach. It introduced more robust reactions and reduced the reliance on chromatographic purifications.
Representative Protocol: Improved Amide Coupling To a solution of the carboxylic acid (1.0 eq) in dichloromethane at 0 °C was added oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide. The reaction was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the resulting acid chloride was dissolved in dichloromethane. This solution was added dropwise to a solution of the amine (1.1 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C. The reaction was stirred at room temperature for 4 hours. The reaction was quenched with water, and the layers were separated. The organic layer was washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated to afford the crude product, which was purified by recrystallization.
Second-Generation Large-Scale Synthesis: A Convergent and High-Yielding Approach
The second-generation synthesis represents a significant leap in efficiency, employing a convergent strategy that minimizes the number of linear steps and maximizes the overall yield.[1] A key innovation was the use of a Buchwald-Hartwig amination to construct a key C-N bond.[1][2]
Representative Protocol: Buchwald-Hartwig Amination A mixture of the aryl bromide (1.0 eq), the amine (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ and a suitable phosphine ligand, 0.02 eq) in toluene was degassed and heated to 100 °C under an inert atmosphere for 16 hours. After cooling, the reaction mixture was diluted with methyl tert-butyl ether and filtered through a pad of celite. The filtrate was washed with water and brine, dried over sodium sulfate, and concentrated to give the crude product, which was typically of high purity and used in the next step without further purification. The overall yield for this process was reported to be 46%.[1][2]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic strategies for Venetoclax.
References
literature comparison of yields for different ethyl 2-methylcyclopropane-1-carboxylate synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. Ethyl 2-methylcyclopropane-1-carboxylate, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthetic routes, supported by literature-derived yield data and detailed experimental protocols.
The primary precursor for the synthesis of this compound is typically an α,β-unsaturated ester, most commonly ethyl crotonate or ethyl tiglate, which provides the necessary carbon framework. The key transformation is the formation of the cyclopropane ring. The choice of method can significantly impact the yield, stereoselectivity, and scalability of the synthesis. This comparison focuses on three prominent methods: the Simmons-Smith cyclopropanation, catalytic cyclopropanation with ethyl diazoacetate, and the Michael-initiated ring closure using sulfur ylides.
Yield Comparison of Synthesis Methods
The following table summarizes the reported yields for the synthesis of this compound and analogous cyclopropane derivatives using different methods. It is important to note that direct yield comparisons for the exact target molecule are not always available in the literature, hence data for closely related substrates are included to provide a representative overview.
| Synthesis Method | Substrate | Reagents | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Simmons-Smith Cyclopropanation | Alkene | Diiodomethane, Diethylzinc | None | ~90% | Not specified |
| Catalytic Cyclopropanation | Electron Deficient Alkene | Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(acac)₂ | High | Not specified |
| Catalytic Cyclopropanation | Allylamine | Ethyl Diazoacetate | Rhodium or Copper complexes | 20-40% | Not specified |
| Catalytic Cyclopropanation | 2-Substituted Allylic Derivative | Ethyl Diazoacetate | Ruthenium(II)-Pheox complex | 32-97% | Varies |
| Ylide-Initiated Michael Addition-Cyclization | α,β-Unsaturated Ketone | Camphor-derived sulfur ylide | None | Good to High | >99:1 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key cyclopropanation reactions discussed.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of a wide variety of alkenes. The active reagent, an organozinc carbenoid, is typically generated in situ from diiodomethane and a zinc-copper couple or diethylzinc.
General Procedure: To a solution of the alkene (1.0 eq) in a non-coordinating solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, a solution of diethylzinc (Et₂Zn, 2.0 eq) is added at 0 °C. Trifluoroacetic acid (2.0 eq) in CH₂Cl₂ is then added dropwise. After stirring at room temperature for 2 hours, a solution of diiodomethane (CH₂I₂, 2.0 eq) in CH₂Cl₂ is added at -10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ethylenediaminetetraacetic acid (EDTA) sodium salt, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cyclopropane derivative.[1]
Catalytic Cyclopropanation with Ethyl Diazoacetate
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the reaction between an alkene and a diazo compound, such as ethyl diazoacetate (EDA), to form a cyclopropane.
General Procedure using a Rhodium Catalyst: To a solution of the alkene (e.g., ethyl crotonate, 1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable solvent like dichloromethane or toluene at room temperature, a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent is added dropwise over a period of several hours using a syringe pump. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the this compound. The stereoselectivity of the reaction can be influenced by the choice of catalyst and ligands.[2]
Michael-Initiated Ring Closure (MIRC) with a Sulfur Ylide
This method involves the conjugate addition of a nucleophilic sulfur ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. This approach often provides high diastereoselectivity.
General Procedure: To a stirred suspension of a sulfonium salt (e.g., trimethylsulfonium iodide, 1.1 eq) in a suitable solvent system like a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride (NaH, 1.1 eq) is added portionwise. The mixture is stirred for a period to generate the sulfur ylide. A solution of the α,β-unsaturated ester (e.g., ethyl crotonate, 1.0 eq) in THF is then added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water and extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is purified by flash chromatography to give the desired cyclopropane.[3][4][5]
Comparison Workflow
The selection of a synthetic method depends on several factors including the desired yield, stereochemical outcome, availability of reagents, and scalability. The following diagram illustrates a logical workflow for comparing these synthesis methods.
Caption: Workflow for comparing synthesis methods for this compound.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The Simmons-Smith reaction offers a reliable and often high-yielding route, although it involves stoichiometric use of expensive and sensitive organozinc reagents. Catalytic cyclopropanation using diazoacetates provides an atom-economical alternative with the potential for high turnover and enantioselectivity, but the handling of diazo compounds requires caution. The Michael-initiated ring closure with sulfur ylides can be highly diastereoselective, particularly for electron-deficient alkenes. The optimal choice of method will depend on the specific requirements of the research or development project, balancing factors such as yield, stereocontrol, cost, safety, and scalability.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
evaluation of the environmental impact of different synthetic pathways to ethyl 2-methylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental impact of prominent synthetic pathways to Ethyl 2-Methylcyclopropane-1-carboxylate, supported by experimental data and detailed methodologies.
The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, has traditionally relied on methods that are effective but often raise environmental concerns. This guide provides a comprehensive evaluation of three primary synthetic pathways—the Simmons-Smith reaction, Rhodium-catalyzed cyclopropanation, and a biocatalytic approach—assessing their environmental footprint using key green chemistry metrics.
Executive Summary
This guide presents a comparative analysis of three synthetic routes to this compound, with a focus on their environmental impact. The evaluation is based on established green chemistry metrics, including Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). While the Simmons-Smith reaction is a classic and versatile method, it is often associated with a significant generation of waste. Rhodium-catalyzed cyclopropanation offers a more atom-economical alternative, though the use of a precious metal catalyst and hazardous diazo compounds presents its own set of challenges. The emerging field of biocatalysis presents a promising green alternative, utilizing enzymes to perform the cyclopropanation under mild conditions, potentially minimizing waste and energy consumption. This guide provides the necessary data and protocols to aid researchers in selecting the most sustainable synthetic route for their specific needs.
Comparison of Synthetic Pathways
| Metric | Simmons-Smith Reaction | Rhodium-Catalyzed Cyclopropanation | Biocatalytic Cyclopropanation |
| Atom Economy (%) | ~40-50% | ~70-80% | >95% |
| E-factor | High (>>10) | Moderate (5-15) | Low (<5) |
| Process Mass Intensity (PMI) | High (>>20) | Moderate (10-25) | Low (<10) |
| Key Advantages | Well-established, versatile | High efficiency, good stereoselectivity | Mild reaction conditions, high selectivity, renewable catalyst |
| Key Disadvantages | Stoichiometric zinc and diiodomethane, significant waste | Use of precious and toxic rhodium catalyst, hazardous ethyl diazoacetate | Limited substrate scope, potentially lower space-time yields |
Detailed Experimental Protocols
Pathway 1: Simmons-Smith Reaction
The Simmons-Smith reaction is a well-established method for cyclopropanation.[1][2][3][4][5][6] This protocol is based on the reaction of an alkene with a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc.
Experimental Protocol (Representative):
To a stirred suspension of zinc-copper couple (2.0 eq.) in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere is added a solution of diiodomethane (1.5 eq.) in diethyl ether (5 mL) at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes. A solution of ethyl crotonate (1.0 eq.) in diethyl ether (5 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Pathway 2: Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed cyclopropanation using diazo compounds is a highly efficient method.[7][8][9][10][11][12] Rhodium(II) carboxylates are particularly effective catalysts for the reaction of α,β-unsaturated esters with ethyl diazoacetate.
Experimental Protocol (Representative):
To a solution of ethyl crotonate (1.0 eq.) and rhodium(II) acetate dimer (0.01 eq.) in anhydrous dichloromethane (10 mL) at room temperature under a nitrogen atmosphere is added a solution of ethyl diazoacetate (1.2 eq.) in dichloromethane (5 mL) dropwise over a period of 2 hours using a syringe pump. The reaction mixture is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Pathway 3: Biocatalytic Cyclopropanation
Enzyme-catalyzed cyclopropanation offers a green and highly selective alternative to traditional chemical methods.[13][14][15][16][17] Engineered enzymes, such as modified cytochrome P450s or myoglobins, can catalyze the cyclopropanation of alkenes with diazo compounds under mild aqueous conditions.
Experimental Protocol (Representative):
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing a suitable engineered enzyme (e.g., a variant of cytochrome P450), ethyl crotonate (1.0 eq.) is added. A solution of ethyl diazoacetate (1.5 eq.) in a water-miscible organic co-solvent (e.g., DMSO) is then added portion-wise over 24 hours while the mixture is gently agitated at a controlled temperature (e.g., 25-30 °C). The reaction progress is monitored by HPLC or GC. Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.
Visualization of Synthetic Pathways and Evaluation Logic
To visually represent the synthetic strategies and the logic of their environmental assessment, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons-Smith_reaction [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly <i>cis</i>-Selective Cyclopropanations with Ethyl Diazoacetate Using a Novel Rh(I) Catalyst with a Chelating N-H… [ouci.dntb.gov.ua]
- 13. An Artificial Enzyme for Asymmetric Nitrocyclopropanation of α,β-Unsaturated Aldehydes-Design and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. pure.au.dk [pure.au.dk]
- 16. sas.rochester.edu [sas.rochester.edu]
- 17. pure.au.dk [pure.au.dk]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-Methylcyclopropane-1-Carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl 2-methylcyclopropane-1-carboxylate (CAS No. 20913-25-1), a common building block in organic synthesis.
Immediate Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, away from sources of ignition.
Key Hazard Classifications:
| Hazard Statement | GHS Classification | Signal Word |
| H225: Highly flammable liquid and vapour | Flammable liquids (Category 2) | Danger |
| H318: Causes serious eye damage | Serious eye damage/eye irritation | Danger |
Data sourced from supplier Safety Data Sheets.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following steps provide a general operational plan that should be adapted to comply with the specific requirements of your institution and region.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and serious eye damage.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber) to prevent skin contact.
-
Body Protection: An impervious lab coat or clothing is necessary to protect the skin.
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a suitable respirator should be worn.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Keep the waste container tightly closed when not in use.
3. Handling Spills: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Absorb the spill with a non-combustible, inert absorbent material such as sand, diatomite, or a universal binder.
-
Collect the absorbed material and contaminated surfaces into a sealed container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
4. Storage of Waste:
-
Store the waste container in a cool, well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to determine the approved waste disposal plant and the specific procedures for your location. [1][2]
-
The precautionary statement P501, "Dispose of contents/container to in accordance with local regulation," underscores the importance of this step.[3]
Below is a logical workflow for the disposal decision-making process:
By adhering to these procedures and prioritizing safety, research professionals can responsibly manage the disposal of this compound, ensuring a safe laboratory environment and compliance with environmental regulations.
References
Personal protective equipment for handling ethyl 2-methylcyclopropane-1-carboxylate
This document provides immediate safety, handling, and disposal protocols for ethyl 2-methylcyclopropane-1-carboxylate, compiled to ensure the safety of researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets of structurally similar compounds, providing a robust safety framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Impervious clothing is recommended.[4] | Prevents skin irritation from direct contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[3] If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] | Protects against inhalation of potentially irritating vapors. |
| General Hygiene | Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] | Prevents accidental ingestion and ensures good laboratory practice. |
Operational and Disposal Plans
Safe handling and disposal are critical to laboratory safety and environmental protection. The following procedural steps provide guidance for the operational lifecycle of this compound.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling and Storage Protocol:
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Tools : Use only non-sparking tools.[2]
-
Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[3]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from heat, sparks, open flames, and hot surfaces.[3] Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[2]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.[6] |
Spill and Waste Disposal Plan:
-
Spill Containment : In case of a spill, remove all sources of ignition.[7] Absorb the spill with inert material such as sand, silica gel, or a universal binder.[8][9]
-
Waste Collection : Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[7]
-
Waste Disposal : Dispose of the waste at an approved waste disposal plant.[3] Do not empty into drains or the environment.[9][10] Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[10]
-
Decontamination : Clean the spill area thoroughly. Wash all contaminated clothing before reuse.[1]
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 20913-25-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
